(-)-Gallocatechin
Description
This compound has been reported in Camellia sinensis, Berchemia formosana, and other organisms with data available.
Properties
IUPAC Name |
(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCLSLCDHWDHP-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432358 | |
| Record name | (-)-Gallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3371-27-5 | |
| Record name | (-)-Gallocatechin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Gallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(-)-Gallocatechin: A Technical Guide on Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gallocatechin (GC) is a flavan-3-ol, a type of natural phenol and antioxidant, found in various plants, notably in green tea. While its close structural relatives, particularly (-)-epigallocatechin-3-gallate (EGCG) and this compound gallate (GCG), have been the subject of extensive research, this compound itself possesses a distinct profile of biological activities. This document provides a comprehensive overview of the known biological effects of this compound and related catechins, focusing on their antioxidant, neuroprotective, and anti-cancer properties. We delve into the underlying mechanisms of action, supported by quantitative data and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.
Introduction to this compound
Catechins are a major class of polyphenols found abundantly in green tea (Camellia sinensis). The primary catechins include (-)-epicatechin (EC), (-)-epigallocatechin (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epigallocatechin-3-gallate (EGCG), alongside their epimers such as (+)-catechin (C) and this compound (GC).[1] Structurally, this compound is characterized by a tri-hydroxyl group on its B-ring, a feature that significantly influences its antioxidant capacity and biological interactions. While EGCG is often considered the most bioactive of the tea catechins, GC and its gallated form, GCG, exhibit potent and sometimes distinct biological effects that are of significant interest in pharmacology and drug development.[2][3]
Core Biological Activities and Mechanisms
The biological activities of this compound and its derivatives are multifaceted, stemming primarily from their potent antioxidant and cell signaling modulation capabilities.
Antioxidant Activity
The capacity of catechins to scavenge free radicals is a cornerstone of their biological effects. The number and arrangement of hydroxyl groups are critical determinants of this activity.
Mechanism of Action: this compound acts as a potent antioxidant by donating hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS), thereby terminating the chain reactions of oxidation.[2][3] This direct radical scavenging activity helps protect cells from oxidative damage to lipids, proteins, and DNA.
A study comparing various catechins found that gallocatechin (GC) demonstrates significant DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging activity.[2] In assays measuring the inhibition of lipid peroxidation, gallocatechin was found to be a less effective inhibitor compared to catechin, suggesting that the third hydroxyl group on the B-ring may reduce its ability to partition into lipid membranes.[3]
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of gallocatechins, particularly in models of glutamate-induced excitotoxicity and oxidative stress, which are implicated in various neurodegenerative diseases.[2][4]
Mechanism of Action: In mouse hippocampal HT22 cells, this compound gallate (GCG), a closely related compound, demonstrated robust neuroprotection against glutamate-induced oxidative stress and cell death.[2][4] The protective mechanism involves several key actions:
-
Reduction of Intracellular ROS: GCG treatment significantly inhibits the accumulation of intracellular ROS induced by glutamate.[2]
-
Inhibition of Calcium Influx: It attenuates the glutamate-induced increase in intracellular Ca2+ levels, a critical event in the excitotoxicity cascade.[4]
-
Modulation of MAPK Signaling: GCG was shown to reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), key components of the MAPK signaling pathway that are involved in apoptotic cell death.[2][4]
This suggests that the neuroprotective effects are mediated not only by direct antioxidant action but also by the modulation of critical intracellular signaling pathways that control cell survival and apoptosis.
dot
Caption: Proposed neuroprotective mechanism of gallocatechins against glutamate-induced excitotoxicity.
Anti-Cancer Activity
While much of the research on the anti-cancer effects of tea catechins has focused on EGCG, the structural features of this compound suggest it also contributes to these activities. The presence of a gallate group, as seen in EGCG and GCG, significantly enhances anti-proliferative effects.[5]
Mechanism of Action: The anti-cancer mechanisms of catechins are pleiotropic, involving the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[6][7]
-
Inhibition of Growth Factor Signaling: Catechins like EGCG can inhibit the activation of receptors such as the Epidermal Growth Factor Receptor (EGFR) and downstream pathways including the Ras/MAPK and PI3K/Akt pathways.[8][9] This blockade disrupts signals that promote cell proliferation and survival.
-
Induction of Apoptosis: By modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, catechins can trigger programmed cell death in cancer cells.[10]
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Catechins can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators that support tumor growth.[11]
dot
Caption: Overview of key anticancer signaling pathways modulated by catechins.
Quantitative Biological Activity Data
Quantitative data provides a comparative measure of the potency of this compound and related compounds across various biological assays.
Table 1: Antioxidant Activity of Catechins (DPPH Radical Scavenging)
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| This compound (GC) | 19.27 | [2] |
| This compound Gallate (GCG) | 7.29 | [2] |
| (-)-Epigallocatechin (EGC) | Not Reported | |
| (-)-Epigallocatechin Gallate (EGCG) | 2.52 | [2] |
| (-)-Epicatechin Gallate (ECG) | 41.4 | [2] |
| (-)-Epicatechin (EC) | 52.17 | [2] |
| Vitamin C (Positive Control) | 7.18 | [2] |
IC₅₀: The concentration required to inhibit 50% of DPPH free radicals.
Table 2: Anti-proliferative Activity of Catechins in Hs578T Human Breast Cancer Cells
| Compound | IC₅₀ at 24h (μM) | IC₅₀ at 48h (μM) | IC₅₀ at 72h (μM) | Source |
|---|---|---|---|---|
| This compound (GC) | Not Reported | Not Reported | Not Reported | |
| (-)-Epigallocatechin Gallate (EGCG) | 131.6 | 15.8 | 17.75 | [5] |
| Gallic Acid (GA) | 211.1 | 40.14 | 31.76 | [5] |
(Note: Data for GC was not available in the cited study, highlighting the need for further research on this specific catechin.)
Key Experimental Methodologies
Detailed and standardized protocols are crucial for the accurate assessment of biological activity. Below are methodologies for key assays mentioned in the literature.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compound solutions at various concentrations.
-
Methanol or other suitable solvent.
-
Positive control (e.g., Vitamin C, Trolox).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to a fixed volume of the sample solutions (e.g., 1.0 mL).
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
dot
References
- 1. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications | MDPI [mdpi.com]
- 7. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
(-)-Gallocatechin: A Technical Guide on Physicochemical Properties and Stability
,
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin (GC) is a flavan-3-ol, a type of polyphenol naturally abundant in various plants, most notably green tea (Camellia sinensis).[1][2] As a member of the catechin family, it is recognized for its potent antioxidant properties, which contribute to its potential health benefits, including anti-mutagenic and cancer chemopreventive activities.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties and stability characteristics of this compound, offering critical data for researchers in drug discovery, formulation, and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for predicting its behavior in biological systems and for the design of analytical methods and formulations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₇ | [1][6][7][8] |
| Molecular Weight | 306.27 g/mol | [1][6][7][8] |
| Appearance | Off-white to pale grey solid | [4][5] |
| Melting Point | ~200 °C | [4][5] |
| Solubility | Water: 5 mg/mL (with heating/sonication) Alcohol: Soluble | [4][5] |
| pKa (Predicted) | 9.02 ± 0.15 | [4] |
| CAS Number | 3371-27-5 | [6][7][8] |
Note: Some properties, such as melting point, may vary slightly between sources. The melting point for the (+)-gallocatechin epimer is reported as 189-191 °C.[9]
Stability Profile
The stability of this compound, like other catechins, is highly dependent on environmental conditions. Its degradation can significantly impact its biological activity and is a critical consideration for both experimental design and formulation development.[10]
Factors Influencing Stability
| Factor | Effect on Stability | Key Findings | Source(s) |
| pH | Highly Unstable at Neutral/Alkaline pH. Stable in acidic conditions (pH < 5). | Degradation increases significantly as pH rises above 6.0.[11][12] Catechins are reported to be very stable at pH values below 4.[12] At pH 7, significant loss of related catechins can occur within hours.[13] | |
| Temperature | Degrades with Increasing Temperature. | Catechin degradation is more rapid with increasing temperature, often following first-order kinetics.[14] At high temperatures, epimerization to its trans-isomer can also occur.[15] Storage at low temperatures (2-8°C) is recommended.[1][4] | |
| Oxygen | Susceptible to Oxidation. | The presence of dissolved oxygen is a major factor in catechin degradation, leading to auto-oxidation.[16][17] This process can be accelerated by alkaline pH.[18] Nitrogen saturation can be used to stabilize solutions.[17][19] | |
| Light | Sensitive to Photodegradation. | Catechins are unstable under UV and blue light illumination, especially in neutral or alkaline solutions.[20][21] Photolysis can lead to the cleavage of the heterocyclic ring and the formation of various photoproducts.[20] Formulations should be protected from light.[1] | |
| Metal Ions | Degradation Catalyzed by Metal Ions. | The antioxidant capacity of catechins is linked to their ability to chelate metal ions, but this interaction can also promote their degradation.[3] The addition of chelating agents like EDTA can help stabilize catechin solutions.[19] |
Degradation Pathways
The degradation of this compound primarily proceeds through two main pathways: oxidation and epimerization .
-
Oxidation: The phenolic hydroxyl groups, particularly on the B-ring, are susceptible to oxidation, especially under neutral to alkaline conditions in the presence of oxygen.[18][20] This process can generate semiquinone radicals and quinone-oxidized products, leading to the formation of dimers and other complex polymers.[20]
-
Epimerization: At high temperatures, this compound can undergo epimerization, which is the conversion to its diastereomer.[15] For instance, the related catechin (-)-epigallocatechin gallate (EGCG) is known to epimerize to this compound gallate (GCG) upon heating.[15]
The major degradation products identified for related catechins include smaller phenolic compounds like gallic acid and the corresponding de-galloylated flavanols (in the case of gallated catechins).[22][23]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[24]
Objective: To determine the equilibrium solubility of this compound in a specific solvent system.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a flask or vial containing a known volume of the desired solvent (e.g., purified water, buffer of specific pH). Ensure enough solid is present to form a suspension and maintain saturation.[24]
-
Equilibration: Seal the flask and agitate it in a temperature-controlled environment (e.g., using a thermomixer or shaker bath) for a sufficient period to reach equilibrium. This may take 18-24 hours or longer.[25][26]
-
Phase Separation: After equilibration, cease agitation and allow undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[27]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[27]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products, allowing for accurate quantification during stability studies.
Methodology:
-
Chromatographic System:
-
Column: A reversed-phase C18 column is typically used.[28]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common for separating catechins and their degradation products.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detection at approximately 280 nm.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.
-
Sample Preparation: Prepare samples from stability studies by diluting them to fall within the calibration range.
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from degradation products generated during forced degradation studies.
-
Linearity: Establish a linear relationship between detector response and concentration over a defined range.
-
Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Forced Degradation Studies
Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.
Methodology: this compound (in solid form and in solution) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter duration (catechins are very sensitive to base).
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation (Dry Heat): Expose the solid compound to high temperature (e.g., 105 °C) for a specified period.
-
Photodegradation: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples are taken at various time points and analyzed by the stability-indicating HPLC method to quantify the loss of this compound and profile the formation of degradation products.
Mechanism of Action & Relevant Pathways
The primary mechanism of action for this compound is its function as a potent antioxidant.[3] This activity is attributed to its chemical structure, which allows it to act as a direct scavenger of reactive oxygen species (ROS) and as a chelator of metal ions that can catalyze oxidative reactions.[3] Indirectly, catechins can influence major signaling pathways involved in cellular responses to oxidative stress, such as the Keap1/Nrf2/ARE and NF-κB pathways.[29][30][31]
Caption: Workflow for Forced Degradation Studies.
Caption: Antioxidant Mechanism of this compound.
References
- 1. This compound | 3371-27-5 | FG23644 | Biosynth [biosynth.com]
- 2. Gallocatechol - Wikipedia [en.wikipedia.org]
- 3. The Role of Catechins in Cellular Responses to Oxidative Stress [mdpi.com]
- 4. Cas 3371-27-5,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 3371-27-5 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C15H14O7 | CID 9882981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (−)-Gallocatechin =98 HPLC 3371-27-5 [sigmaaldrich.com]
- 9. Gallocatechin | C15H14O7 | CID 65084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Gallocatechin gallate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. psecommunity.org [psecommunity.org]
- 22. Degradation and metabolism of catechin, epigallocatechin-3-gallate (EGCG), and related compounds by the intestinal microbiota in the pig cecum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 26. bioassaysys.com [bioassaysys.com]
- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 28. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant and Free Radical Scavenging Prowess of (-)-Gallocatechin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Gallocatechin (GC), a flavan-3-ol found abundantly in green tea and other plant sources, has garnered significant attention for its potent antioxidant and free radical scavenging properties.[1][2][3][4] This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental methodologies related to the antioxidant activity of this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Its chemical structure, rich in hydroxyl groups, is key to its ability to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Direct Scavenging of Free Radicals: this compound can directly donate hydrogen atoms or electrons to neutralize free radicals, effectively terminating the damaging chain reactions they initiate. This activity is particularly effective against potent oxidants such as the superoxide anion, hydroxyl radical, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Indirect Antioxidant Effects: Beyond direct scavenging, this compound can also enhance the cellular antioxidant defense system. It is suggested to modulate key signaling pathways, such as the Keap1-Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). While much of the detailed pathway research has focused on the structurally similar and highly abundant epigallocatechin-3-gallate (EGCG), the shared structural motifs strongly suggest a similar mode of action for this compound.[5][6][7][8][9][10][11][12]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative look at its efficacy in different testing systems.
Table 1: DPPH Radical Scavenging Activity of Catechins
| Compound | IC50 (µM) | Reference |
| This compound (GC) | 19.27 | [13] |
| (-)-Epigallocatechin gallate (EGCG) | 2.52 | [13] |
| Gallocatechin gallate (GCG) | 7.29 | [13] |
| Epicatechin gallate (ECG) | 41.4 | [13] |
| Epicatechin (EC) | 52.17 | [13] |
| Vitamin C | 7.18 | [13] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay
| Compound | TEAC Value | Reference |
| Gallocatechin | 2.20 ± 0.08 | [14] |
| Catechin | - | |
| Epicatechin | - | |
| Epigallocatechin | - | |
| Quercetin | - |
Signaling Pathways in Antioxidant Response
The indirect antioxidant activity of this compound is mediated through the modulation of intracellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[6][7][9][10][12]
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli, including oxidative stress. This compound can modulate these pathways to promote cell survival and reduce inflammation. For instance, it can inhibit the phosphorylation of JNK and ERK, which are often activated during oxidative stress-induced apoptosis.[5][8][15]
References
- 1. Gallocatechol - Wikipedia [en.wikipedia.org]
- 2. (−)-ガロカテキン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3371-27-5 [amp.chemicalbook.com]
- 5. EGCG Alleviates Oxidative Stress and Inhibits Aflatoxin B1 Biosynthesis via MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigallocatechin-3-Gallate Inhibits Oxidative Stress Through the Keap1/Nrf2 Signaling Pathway to Improve Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin Gallate and Glutathione Attenuate Aflatoxin B1-Induced Acute Liver Injury in Ducklings via Mitochondria-Mediated Apoptosis and the Nrf2 Signalling Pathway [mdpi.com]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-inflammatory Effects of (-)-Gallocatechin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of (-)-gallocatechin (GC) and its prominent derivative, (-)-epigallocatechin-3-gallate (EGCG). Drawing from a range of scientific studies, this document details the experimental protocols used to evaluate their effects, presents quantitative data on their efficacy, and illustrates the key signaling pathways involved in their mechanism of action.
Introduction
Gallocatechins are a class of flavonoids found abundantly in green tea, known for their potent antioxidant and anti-inflammatory activities. This guide focuses on the in vitro evidence demonstrating the capacity of this compound and particularly (-)-epigallocatechin-3-gallate (EGCG) to modulate inflammatory responses at a cellular level. EGCG, being the most abundant catechin in green tea, has been extensively studied and serves as a primary model for understanding the anti-inflammatory potential of this molecular scaffold. The key mechanisms underlying these effects involve the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies, showcasing the inhibitory effects of gallocatechins on key inflammatory markers.
Table 1: Comparative Inhibition of Inflammatory Markers by Tea Catechins
| Catechin | Target | Cell Line | Inducer | Concentration | Inhibition | Reference |
| EGCG | IL-6 Production | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 59% | [1] |
| EGCG | IL-8 Production | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 57% | [1] |
| EGCG | COX-2 Expression | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 86% | [1] |
| EGC | COX-2 Expression | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 58% | [1] |
| EGCG | MMP-2 Activity | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 85% | [1] |
| EGC | MMP-2 Activity | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 85% | [1] |
RA-FLS: Rheumatoid Arthritis Synovial Fibroblasts
Table 2: Inhibition of Nitric Oxide (NO) Production by Gallocatechins
| Catechin | Cell Line | Inducer | IC50 Value | Additional Data | Reference |
| EGCG | RAW 264.7 Macrophages | LPS | - | 32.6% inhibition at 10 µg/mL | [2] |
| Gallocatechin | RAW 264.7 Macrophages | LPS | - | 19.3% inhibition at 10 µg/mL | [2] |
| EGC | RAW 264.7 Macrophages | LPS | - | 48.8% inhibition at 10 µg/mL | [2] |
| EGCG | Mouse Peritoneal Macrophages | LPS + IFN-γ | - | 85-14% inhibition of iNOS activity at 50-750 µM | [3] |
LPS: Lipopolysaccharide, IFN-γ: Interferon-gamma
Table 3: Inhibition of Cytokine and Pro-inflammatory Enzyme Expression by EGCG
| Target | Cell Line | Inducer | Concentration | Inhibition/Effect | Reference |
| TNF-α, IL-1β, IL-6 mRNA | Human Dermal Fibroblasts | LPS (100 ng/mL) | 50 µM | Significant suppression | [4] |
| IL-1β mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |
| IL-6 mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |
| TNF-α mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |
| iNOS mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |
| COX-2 mRNA & Protein | HT-29 & HCA-7 Colon Cancer Cells | Constitutive | - | Significant inhibition | [1] |
| PGE2 Production | Equine Chondrocytes | IL-1β + TNF-α | 4, 40, 400 ng/mL | Marginal inhibition alone, significant with ASU | [5] |
| IL-6 Production | RA Synovial Fibroblasts | IL-1β (10 ng/mL) | 10-20 µM | Dose-dependent inhibition | [6] |
ASU: Avocado Soybean Unsaponifiables
Key Signaling Pathways Modulated by (-)-Gallocatechins
This compound and its derivatives exert their anti-inflammatory effects by intervening in key intracellular signaling cascades. The most well-documented pathways are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. EGCG has been shown to inhibit this pathway at multiple points, including the inhibition of IKK activity and the subsequent reduction of IκBα phosphorylation and degradation[7].
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and in turn, phosphorylate and activate transcription factors such as AP-1, which also drives the expression of pro-inflammatory genes. Studies have shown that EGCG can suppress the phosphorylation, and thus the activation, of ERK, JNK, and p38 in response to inflammatory stimuli.
Detailed Experimental Protocols
The following sections provide an overview of the standard methodologies employed in the in vitro assessment of the anti-inflammatory effects of (-)-gallocatechins.
General Experimental Workflow
A typical in vitro study to assess the anti-inflammatory properties of a compound like this compound follows a logical progression from assessing cytotoxicity to quantifying the inhibition of specific inflammatory mediators and elucidating the underlying molecular mechanisms.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or EGCG (e.g., 0, 10, 25, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Cytokine Quantification (ELISA)
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is typically used, where the cytokine of interest is captured between two specific antibodies.
Protocol:
-
Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Add cell culture supernatants (collected from cells treated as in the Griess assay) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After incubation and washing, add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of the cytokine is determined by comparison to the standard curve.
Protein Expression and Signaling Pathway Analysis (Western Blot)
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Treat cells with the test compound and/or inflammatory stimulus.
-
Lyse the cells to extract total protein. For signaling pathway analysis, cytoplasmic and nuclear fractions may be separated.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, p-p38, β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis (RT-PCR/qPCR)
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the expression of specific genes. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. Quantitative PCR (qPCR) allows for the real-time monitoring of the amplification process.
Protocol:
-
Treat cells as required and harvest them.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Perform PCR or qPCR using primers specific for the target genes (e.g., iNOS, COX2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
For qPCR, the amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.
-
Analyze the results by comparing the expression levels of the target genes in the treated samples to the control samples, after normalization to the housekeeping gene.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of this compound and its derivatives, particularly EGCG. These compounds effectively inhibit the production of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and PGE2. The underlying mechanisms for these effects are largely attributed to the modulation of the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of these promising natural compounds in the context of inflammation-related research and drug development. Further studies are warranted to fully elucidate the specific contributions of the different gallocatechin structures to their overall anti-inflammatory activity.
References
- 1. Green tea polyphenol (-)-epigallocatechin-3-gallate inhibits cyclooxygenase-2 expression in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust optimization for the simultaneous enhancement of nitric oxide inhibition and reduction of hepatotoxicity from green tea catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclooxygenase-2 expression and prostaglandin E2 production in chondrocytes by avocado soybean unsaponifiables and epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigallocatechin-3-gallate inhibits IL-6 synthesis and suppresses transsignaling by enhancing soluble gp130 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-Epigallocatechin-3-gallate blocks the induction of nitric oxide synthase by down-regulating lipopolysaccharide-induced activity of transcription factor nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Potential of (-)-Gallocatechin and its Analogs Against Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on the anticancer properties of tea catechins has predominantly focused on (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. Consequently, a vast body of literature details the effects of EGCG on various cancer cell lines and its underlying molecular mechanisms. In contrast, research specifically investigating (-)-gallocatechin (GC) is significantly more limited. This guide provides a comprehensive overview of the available data on this compound, supplemented with comparative data from its more extensively studied analogs, particularly EGCG, to offer a broader context of the anticancer potential of this class of compounds.
Comparative Antiproliferative Effects of Tea Catechins
Quantitative data on the efficacy of this compound and related catechins is crucial for comparative analysis. The following tables summarize the antiproliferative effects of various tea polyphenols on human colorectal cancer cell lines, providing a direct comparison of their potency.
A study evaluating ten different tea polyphenols demonstrated that the galloylated catechins, such as EGCG, exhibit more potent anticancer activity than their non-galloylated counterparts like this compound.[1][2] Specifically, at a concentration of 100 µM, EGCG inhibited HCT-116 cell growth by 98.4% ± 0.7%, whereas gallocatechin (GC) and epigallocatechin (EGC) showed less pronounced effects.[2] The presence of a gallic acid group significantly enhances the anticancer potential of catechins.[1][2]
Table 1: Comparative Antiproliferative Activity of Tea Catechins on HCT-116 Human Colorectal Carcinoma Cells
| Compound | Concentration (µM) | % Growth Inhibition |
| This compound (GC) | 300 | Moderate Inhibition |
| (-)-Epigallocatechin (EGC) | 300 | Moderate Inhibition |
| (-)-Epigallocatechin-3-gallate (EGCG) | 100 | 98.4 ± 0.7 |
| Gallocatechin Gallate (GCG) | 100 | 79.2 ± 3.4 |
Data synthesized from Chen et al., 2012.[2]
Table 2: IC50 Values of EGCG in Various Cancer Cell Lines
While specific IC50 values for this compound are not widely reported, the extensive research on EGCG provides valuable benchmarks for the anticancer activity of tea catechins.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Human Lung Cancer | 174.9 | [3] |
| CL-13 | Murine Lung Cancer | 181.5 | [3] |
| WI38VA (Transformed) | Human Fibroblasts | 10 | [4] |
| WI38 (Normal) | Human Fibroblasts | 120 | [4] |
| MCF-7 | Breast Cancer | 37.7 | [5] |
| HuCC-T1 | Cholangiocarcinoma | ~10.9 (5 µg/mL) | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the anticancer effects of tea catechins.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, SW-480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test catechins (e.g., this compound, EGCG) dissolved in a suitable solvent (like DMSO) and diluted in culture medium. Control wells receive the solvent alone. The cells are then incubated for a specified period, typically 48 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell growth inhibition is calculated relative to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of catechins for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with catechins as described for the apoptosis assay and then harvested.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Modulated by Tea Catechins
The anticancer effects of tea catechins are attributed to their ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[8][9][10][11] The majority of the mechanistic studies have been conducted with EGCG.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Its constitutive activation is common in many cancers. EGCG has been shown to inhibit the activation of NF-κB in various cancer cell lines.[8][11]
Caption: Inhibition of the NF-κB signaling pathway by tea catechins.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate cell proliferation, differentiation, and apoptosis. The effects of EGCG on these pathways can be cell-type specific, either inhibiting or activating them to promote apoptosis.[12]
Caption: Inhibition of the Ras/Raf/MEK/ERK signaling cascade.
Downregulation of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its overactivation is a common feature in many cancers. EGCG has been reported to suppress this pathway, leading to the induction of apoptosis.[13]
Caption: Suppression of the PI3K/Akt/mTOR survival pathway.
Conclusion and Future Directions
The available evidence, although limited for this compound itself, suggests that tea catechins as a class possess significant anticancer properties. Comparative studies indicate that the presence of a galloyl moiety, as in EGCG, dramatically enhances this activity. The primary mechanisms of action, largely elucidated through studies on EGCG, involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
For drug development professionals, the structure-activity relationship observed among catechins is of particular interest. The enhanced potency of galloylated catechins suggests that this functional group is a key pharmacophore. Future research should focus on:
-
Dedicated Studies on this compound: To fully understand its specific anticancer potential, more studies are needed to determine its efficacy against a broader range of cancer cell lines and to elucidate its specific molecular targets and mechanisms of action.
-
Synergistic Combinations: Investigating the synergistic effects of this compound and other catechins with conventional chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
-
Bioavailability and Delivery: A significant challenge for the clinical application of catechins is their low bioavailability. The development of novel delivery systems, such as nanoparticles, could enhance their therapeutic efficacy.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of lung cancer cell lines by (-)-epigallocatechin-3-gallate in combination with clinically used nitrocatechol inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. [PDF] Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 8. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications [mdpi.com]
- 10. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
(-)-Gallocatechin interaction with cellular signaling pathways
An In-depth Technical Guide on the Interaction of (-)-Gallocatechin Gallate with Cellular Signaling Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound gallate (GCG), a significant polyphenol found in green tea, has garnered attention for its potent antioxidant and neuroprotective properties. This technical guide provides a comprehensive examination of the molecular mechanisms underlying GCG's interaction with critical cellular signaling pathways. Primarily focusing on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, this document synthesizes key research findings, presents quantitative data, and details the experimental protocols used to elucidate these interactions. The information herein is intended to serve as a foundational resource for professionals engaged in pharmacological research and the development of novel therapeutics targeting oxidative stress, neurodegeneration, and inflammation.
Interaction with the MAPK Signaling Pathway in Neuroprotection
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a pivotal pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Key components of this pathway, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are critically involved in the cellular response to oxidative stress. Excessive activation of ERK and JNK in neuronal cells, often triggered by excitotoxicity from agents like glutamate, can lead to apoptotic cell death.
Recent studies have demonstrated that GCG confers a significant neuroprotective effect by modulating this pathway. In mouse hippocampal neuronal HT22 cells, glutamate-induced excitotoxicity leads to an overproduction of intracellular reactive oxygen species (ROS) and an influx of calcium (Ca2+), which in turn activates the downstream pro-apoptotic kinases ERK and JNK.[1][2] GCG intervenes in this process by mitigating the initial oxidative stress, thereby inhibiting the phosphorylation and activation of ERK and JNK, which ultimately prevents neuronal apoptosis.[1][2][3]
Quantitative Data: Neuroprotective Efficacy of GCG
The protective effect of GCG against glutamate-induced cell death in HT22 hippocampal neurons has been quantified, demonstrating a dose-dependent increase in cell viability.
| GCG Concentration | Treatment Condition | Resulting Cell Viability (%) | Reference |
| 50 µM | 5 mM Glutamate + GCG | 55% | [1] |
| 100 µM | 5 mM Glutamate + GCG | 96% | [1] |
Visualization: GCG's Mechanism in Neuroprotection
The following diagram illustrates the signaling cascade initiated by glutamate and the specific points of intervention by this compound gallate.
Experimental Protocol: Western Blot for MAPK Phosphorylation
The following protocol outlines the methodology used to determine the effect of GCG on ERK and JNK phosphorylation in glutamate-treated HT22 cells.[1][2]
-
Cell Culture and Treatment:
-
Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 60-mm culture dishes and grown to approximately 80% confluency.
-
Cells are treated with 5 mM glutamate with or without the addition of GCG (50 µM or 100 µM) for a duration of 8 hours.
-
-
Protein Extraction:
-
After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
The lysate is centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The total protein concentration of each sample is determined using a BCA (Bicinchoninic acid) protein assay kit to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p-ERK, total ERK, p-JNK, and total JNK. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Following primary antibody incubation, the membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.
-
Interaction with MAPK and NF-κB Pathways in Adipogenesis and Inflammation
Beyond its neuroprotective role, GCG also modulates the MAPK and NF-κB signaling pathways in the context of adipocyte differentiation and inflammation.[4] In the 3T3-L1 adipocyte cell line, GCG has been shown to attenuate the activation of the MAPK pathway, which is crucial for adipogenesis. This leads to a downstream reduction in the expression of key adipogenic transcription factors.[4]
Furthermore, GCG demonstrates anti-inflammatory properties by inhibiting the activation of the NF-κB pathway.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory cytokines. GCG has been found to decrease this activation, thereby down-regulating the production of inflammatory mediators such as IL-6 and MCP-1.[4]
Data Presentation: Effects of GCG on Adipogenic and Inflammatory Markers
The table below summarizes the observed inhibitory effects of GCG on key molecular targets in 3T3-L1 cells.
| Pathway | Target Protein / Gene | Observed Effect of GCG | Reference |
| Adipogenesis (MAPK) | PPARγ | Decreased Expression | [4] |
| SREBP-1c | Decreased Expression | [4] | |
| C/EBPα | Decreased Expression | [4] | |
| Inflammation (NF-κB) | NF-κB Activation | Decreased | [4] |
| IL-6 | Down-regulated Production | [4] | |
| MCP-1 | Down-regulated Production | [4] |
Visualization: GCG's Anti-Inflammatory Mechanism
This diagram illustrates the LPS-induced NF-κB signaling pathway and its inhibition by GCG.
General Experimental Workflow
To aid researchers in designing studies to investigate the effects of compounds like GCG on cellular signaling, a generalized experimental workflow is provided below.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroprotective-effect-of-gallocatechin-gallate-on-glutamate-induced-oxidative-stress-in-hippocampal-ht22-cells - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of (-)-Gallocatechin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin is a flavan-3-ol, a type of flavonoid, predominantly found in a variety of plants, most notably in tea leaves (Camellia sinensis). It is a significant contributor to the sensory characteristics and health-promoting properties of tea. As a potent antioxidant, this compound and its derivatives are of increasing interest to researchers in the fields of nutrition, pharmacology, and drug development for their potential therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, presenting key enzymatic steps, quantitative data, and detailed experimental protocols for its study.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The formation of the characteristic tri-hydroxylated B-ring of gallocatechin is a critical step, primarily catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H). The pathway proceeds through a series of enzymatic reactions to produce leucodelphinidin, which is then converted to this compound.
The core pathway can be summarized as follows:
-
Phenylalanine , the initial precursor, is converted to 4-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).
-
Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .
-
Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin .
-
Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol .
-
Flavonoid 3',5'-Hydroxylase (F3'5'H) , a key enzyme in this specific pathway, hydroxylates dihydrokaempferol at the 3' and 5' positions of the B-ring to yield dihydromyricetin .
-
Dihydroflavonol 4-Reductase (DFR) reduces dihydromyricetin to leucodelphinidin .
-
Finally, Leucoanthocyanidin Reductase (LAR) catalyzes the conversion of leucodelphinidin to This compound . Alternatively, Anthocyanidin Synthase (ANS) can convert leucodelphinidin to delphinidin, which can then be converted to (-)-epigallocatechin by Anthocyanidin Reductase (ANR) .
Quantitative Data
The efficiency and output of the this compound biosynthesis pathway are influenced by various factors, including enzyme kinetics, substrate availability, and the specific plant species and environmental conditions.
Table 1: Enzyme Kinetic Parameters
This table summarizes the available kinetic parameters for key enzymes in the this compound biosynthesis pathway. These values are indicative of the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax).
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) | Reference |
| CsF3'5'H | Camellia sinensis | Naringenin | 3.22 | - | 7.5 | 30 | [1] |
| Kaempferol | 4.33 | - | 7.5 | 30 | [1] | ||
| Dihydrokaempferol | 3.26 | - | 7.5 | 30 | [1] | ||
| VvF3'5'H | Vitis vinifera | Naringenin | - | - | 7.5 | 30 | [1] |
| Kaempferol | - | - | 7.5 | 30 | [1] | ||
| Dihydrokaempferol | - | - | 7.5 | 30 | [1] | ||
| Lactoperoxidase | - | Naringenin | low | weak | - | - | [2] |
| Apigenin | low | weak | - | - | [2] |
Note: '-' indicates data not available in the cited sources.
Table 2: Concentration of this compound and Related Compounds in Tea Leaves (Camellia sinensis)
The concentration of catechins varies significantly depending on the age of the leaf, processing methods, and the specific cultivar.
| Compound | First Leaf (mg/g DW) | Bud (mg/g DW) | Second Leaf (mg/g DW) | Third Leaf (mg/g DW) | Tender Stem (mg/g DW) | Reference |
| (-)-Epigallocatechin gallate (EGCG) | 141.7 ± 1.5 | 117.8 ± 1.7 | 73.8 ± 1.5 | 28.8 ± 0.5 | 7.2 | [3] |
| (-)-Epicatechin gallate (ECG) | 88.0 ± 1.6 | 88.6 ± 1.9 | 36.2 ± 0.2 | 16.8 ± 0.2 | - | [3] |
| Total Galloylated Catechins | 229.7 ± 3.1 | 206.4 ± 3.6 | 110.0 ± 1.7 | 45.6 ± 0.7 | - | [3] |
| (+)-Gallocatechin (GC) | - | - | - | - | - | |
| (-)-Epigallocatechin (EGC) | 70.20 ± 1.65 (High-altitude) | - | - | - | - | [4] |
| 27.72 ± 0.67 (Low-altitude) | [4] | |||||
| (+)-Catechin (C) | - | - | - | - | - | |
| (-)-Epicatechin (EC) | - | - | - | - | - | |
| Gallocatechin gallate (GCG) | - | - | - | - | - | |
| Catechin gallate (CG) | - | - | - | - | - |
Note: DW = Dry Weight. '-' indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.
Flavonoid Extraction from Plant Tissue
This protocol describes a general method for extracting flavonoids from plant leaves. Modifications may be necessary depending on the specific plant material.
Materials:
-
Fresh or freeze-dried plant leaves
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) leaf tissue.
-
Grind the frozen or dried leaf tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture in a sonicator bath for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.
-
Store the extract at -20°C until further analysis.
HPLC Analysis of Catechins
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of catechins.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5-30% B (linear gradient)
-
25-30 min: 30-50% B (linear gradient)
-
30-35 min: 50% B (isocratic)
-
35-40 min: 50-5% B (linear gradient)
-
40-45 min: 5% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a series of standard solutions of this compound and other relevant catechins of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered plant extracts.
-
Identify the peaks in the chromatograms of the extracts by comparing their retention times with those of the standards.
-
Quantify the amount of each catechin in the extracts using the calibration curve.
Flavonoid 3',5'-Hydroxylase (F3'5'H) Enzyme Activity Assay
This spectrophotometric assay measures the activity of F3'5'H by monitoring the consumption of NADPH.
Materials:
-
Plant microsomal protein extract (containing F3'5'H).
-
Potassium phosphate buffer (0.1 M, pH 7.5).
-
NADPH solution (10 mM).
-
Substrate solution (e.g., 1 mM naringenin or dihydrokaempferol in DMSO).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing:
-
850 µL of potassium phosphate buffer (pH 7.5).
-
100 µL of plant microsomal protein extract.
-
10 µL of substrate solution.
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 40 µL of NADPH solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the transcript levels of genes involved in the this compound biosynthesis pathway.
Procedure:
-
RNA Extraction: Extract total RNA from the plant tissue of interest using a suitable RNA extraction kit or a TRIzol-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate specific primers for the target genes (e.g., F3'5'H, DFR, LAR) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. A typical reaction mixture includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Program: Run the qPCR reaction in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to check for primer specificity.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.
References
- 1. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subcellular Localization of Galloylated Catechins in Tea Plants [Camellia sinensis (L.) O. Kuntze] Assessed via Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Flavonoids, Carotenoids, and Major Primary Compounds in Site-Specific Yellow-Leaf Tea and Their Dynamic Alterations During Processing [mdpi.com]
In Silico Docking of (-)-Gallocatechin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin, a flavan-3-ol, is a natural polyphenol found in various plants, including green tea. As a member of the catechin family, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. In silico molecular docking has emerged as a powerful computational tool to elucidate the molecular mechanisms underlying these biological activities. By simulating the interaction between this compound and specific protein targets, researchers can predict binding affinities, identify key interacting residues, and guide the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of in silico docking studies of this compound with various protein targets, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Protein Targets of this compound: A Quantitative Overview
Molecular docking studies have identified several potential protein targets for this compound and its derivatives, spanning a range of therapeutic areas including antiviral, anticancer, and neurodegenerative diseases. The binding affinities, typically expressed as binding energy (in kcal/mol) or inhibitory concentration (IC50), provide a quantitative measure of the interaction strength. A lower binding energy indicates a more stable protein-ligand complex.
| Target Protein | Ligand | Binding Affinity/Activity | Therapeutic Area |
| SARS-CoV-2 Main Protease (Mpro) | (+)-Gallocatechin | IC50: 13.14 ± 2.081 μM[1] | Antiviral |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Gallocatechin | -8.8 kcal/mol[2] | Neurodegenerative |
| Fat Mass and Obesity-Associated (FTO) Protein | Gallocatechin | -7.70 kcal/mol | Metabolic Disorders |
| SARS-CoV-2 Spike Glycoprotein | Gallocatechin | -4.76 kcal/mol[3] | Antiviral |
| SARS-CoV-2 Main Protease (Mpro) | Gallocatechin-7-gallate | -7.23665 kcal/mol | Antiviral |
| SARS-CoV-2 Spike Protein | Gallocatechin-7-gallate | -6.774 kcal/mol | Antiviral |
| Banana Bunchy Top Virus (BBTV) Proteins | Gallocatechin | Stable Binding[4] | Antiviral |
Experimental Protocols for In Silico Docking
The following section outlines a generalized yet detailed methodology for performing in silico molecular docking studies of this compound with a protein target. This protocol is a synthesis of commonly employed techniques in the field.
Preparation of the Protein Structure
-
PDB File Retrieval: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, heteroatoms (except for essential cofactors), and any existing ligands.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate hydrogen bond calculations.
-
Charge Assignment: Appropriate Kollman or Gasteiger charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in a suitable format for the docking software, such as PDBQT for AutoDock.
Preparation of the Ligand Structure
-
Ligand Structure Acquisition: The 3D structure of this compound can be obtained from databases like PubChem[5] or ZINC, or can be sketched using molecular modeling software.
-
Energy Minimization: The ligand's geometry is optimized through energy minimization to obtain a stable, low-energy conformation.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
Charge Assignment: Gasteiger charges are typically computed for the ligand atoms.
-
File Format Conversion: The prepared ligand is saved in the appropriate format (e.g., PDBQT).
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to explore different binding poses within this defined space.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to search for the optimal binding conformation of the ligand within the protein's active site.
-
Execution of Docking: The docking simulation is run, generating multiple possible binding poses of the ligand ranked by their predicted binding energies.
Analysis of Docking Results
-
Binding Affinity Evaluation: The binding energy of the best-ranked docking pose is analyzed. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the key residues involved in the binding.
-
Pose Selection: The most favorable binding pose is selected based on the binding energy and the observed interactions with critical amino acid residues in the active site.
Signaling Pathways Modulated by Catechins
Disclaimer: The following signaling pathway diagram is primarily based on in silico and experimental studies of Epigallocatechin-3-gallate (EGCG), a structurally similar and extensively studied catechin. Due to a lack of specific data for this compound, this visualization serves as a putative representation of the pathways it may influence. Further research is required to confirm the specific effects of this compound.
Catechins, including this compound, are known to interact with and modulate a variety of intracellular signaling pathways that are often dysregulated in disease states. In silico studies, complemented by experimental validation, have shown that these compounds can influence pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.
Conclusion
In silico docking studies are invaluable for exploring the therapeutic potential of natural compounds like this compound. The data presented in this guide highlight its promising interactions with a variety of protein targets implicated in viral infections, cancer, and neurodegenerative disorders. The provided experimental workflow offers a roadmap for researchers to conduct their own docking studies. While significant research has focused on the related compound EGCG, the direct investigation of this compound is a growing field. Future in silico and in vitro studies are essential to further validate these findings and to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This will ultimately pave the way for the development of novel, nature-inspired therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin gallate and theaflavin gallate interaction in SARS‐CoV‐2 spike‐protein central channel with reference to the hydroxychloroquine interaction: Bioinformatics and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gallocatechin | C15H14O7 | CID 65084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (-)-Gallocatechin in Tea Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Gallocatechin (GC) is a prominent catechin found in tea (Camellia sinensis), contributing to its flavor profile and potential health benefits. Accurate quantification of this bioactive compound is crucial for quality control, standardization of tea extracts, and research into its pharmacological properties. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the precise and reliable determination of catechins in complex matrices like tea.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in tea extracts using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Experimental Protocols
This section details the necessary materials, sample preparation steps, and instrumental conditions for the analysis.
Materials and Reagents
-
Standards: this compound (GC) analytical standard (≥98% purity)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Tea Samples: Dried and ground tea leaves (e.g., green tea, black tea, oolong tea)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Syringe filters (0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10.0 mL of methanol in a volumetric flask. This solution should be stored at -20°C when not in use.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Tea Extract Sample Preparation
This protocol is adapted from established methods for catechin extraction from tea leaves.[2]
-
Weighing: Accurately weigh approximately 0.2 g of finely ground, dried tea powder into a 10 mL extraction tube.[2]
-
Extraction: Add 5.0 mL of 70% (v/v) aqueous methanol to the tube.[2]
-
Heating & Agitation: Vortex the mixture thoroughly and place it in a water bath at 70°C for 10 minutes.[2]
-
Centrifugation: After extraction, centrifuge the sample at 3,500 rpm for 10 minutes to pellet the solid material.[2]
-
Collection & Re-extraction: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) on the remaining pellet and combine the supernatants.
-
Final Volume: Adjust the final volume of the combined extracts to 10.0 mL with 70% methanol.[2]
-
Filtration: Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[2]
HPLC Method and Parameters
The following table outlines the instrumental conditions for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Water/Acetonitrile (87:13, v/v) with 0.05% TFA[2] |
| Flow Rate | 1.0 - 2.0 mL/min (An optimized flow rate of 2.0 mL/min can achieve separation within 7 minutes)[2] |
| Injection Volume | 10 - 20 µL[2] |
| Column Temperature | 30°C[2] |
| Detection | UV/Vis or PDA Detector at 210 nm[2] or 280 nm[3] |
Data Presentation: Quantitative Results
The concentration of this compound can vary significantly depending on the type of tea, its origin, and processing methods. The table below summarizes typical quantitative data for this compound (GC) found in different types of tea extracts.
| Tea Type | This compound (GC) Content (mg/g of dry leaf) | Reference |
| Green Tea (unfermented) | 9.65 - 16.13 | [4] |
| White Tea (minimally processed) | 2.73 - 42.6 (total catechins) | [5] |
| Oolong Tea (partially fermented) | Markedly higher GC levels compared to other varieties in some studies[6] | [6] |
| Black Tea (fully fermented) | Lower levels due to oxidation during fermentation | [7] |
| Miang Tea (fermented) | 9.65 | [4] |
Note: Values can vary widely. The data presented is for comparative purposes.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final data analysis for the quantification of this compound.
Caption: Workflow for this compound analysis.
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 3. thescipub.com [thescipub.com]
- 4. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. A RP-HPLC method for the determination of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of (-)-Gallocatechin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin (GC) is a flavan-3-ol, a type of natural phenol and antioxidant found in various plants, including green tea. As a member of the catechin family, it is of significant interest to researchers for its potential health benefits. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy and safety in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantitative analysis of this compound and its metabolites in complex biological matrices.[1] This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound and its metabolites.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in the body. The primary metabolic pathways include methylation, glucuronidation, and sulfation, which occur mainly in the small intestine and liver.[2] Additionally, the gut microbiota plays a crucial role in the degradation of this compound into smaller phenolic compounds.[3][4] The major metabolic transformations are illustrated in the diagram below.
Caption: Metabolic pathways of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites in a biological matrix such as plasma.
Caption: Experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for (-)-epigallocatechin (EGC), a closely related epimer of this compound, in human plasma after oral administration of green tea. These values can be used as a reference for expected concentrations of this compound.
Table 1: Pharmacokinetic Parameters of EGC in Human Plasma [5][6]
| Parameter | Value (Mean ± SD) | Units |
| Cmax | 223.4 ± 35.2 | ng/mL |
| Tmax | 1.3 - 1.6 | h |
| AUC | 945.4 ± 438.4 | ng·h/mL |
| t1/2 | 1.7 ± 0.4 | h |
Table 2: Linearity and Limits of Quantification for Catechins in Plasma [7][8]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| EGCG | 1 - 500 | 1 |
| ECG | 1 - 500 | 1 |
| EGC | 1 - 500 | 1 |
| EC | 0.1 - 50 | 0.1 |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a rapid and simple method for the extraction of this compound and its metabolites from plasma.
Materials:
-
Human plasma
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 305.07 | 125.02 | 20 |
| Methylated GC | 319.08 | 304.06 | 18 |
| GC-Glucuronide | 481.10 | 305.07 | 22 |
| GC-Sulfate | 385.02 | 305.07 | 25 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The fragmentation of the deprotonated gallocatechin ion [M-H]⁻ at m/z 305.07 yields a characteristic product ion at m/z 125.02, which corresponds to the pyrogallol moiety.[9]
Conclusion
The protocols and data presented in this application note provide a robust starting point for the LC-MS/MS analysis of this compound and its metabolites in biological matrices. The high sensitivity and specificity of this method make it well-suited for pharmacokinetic studies and for elucidating the role of this compound in various biological processes. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their studies.
References
- 1. Identification of Epigallocatechin-3-Gallate (EGCG) from Green Tea Using Mass Spectrometry [mdpi.com]
- 2. Metabolism of Green Tea Catechins: An Overview: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Epigallocatechin Gallate: A Review of Its Beneficial Properties to Prevent Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Isolating (-)-Gallocatechin from Green Tea: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the isolation and purification of (-)-gallocatechin, a bioactive flavonoid, from the leaves of Camellia sinensis (green tea). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in obtaining pure this compound for further investigation.
This compound, a member of the catechin family of polyphenols found in green tea, has garnered significant scientific interest for its potential health benefits, including its antioxidant and anti-inflammatory properties. The protocol outlined below details a robust and reproducible method for the extraction, separation, and purification of this compound.
Data Summary: Quantitative Insights into Catechin Isolation
The following table summarizes typical quantitative data associated with the extraction and purification of catechins from Camellia sinensis. It is important to note that yields and purity can vary depending on the specific plant material, extraction conditions, and purification techniques employed.
| Parameter | Value | Source(s) |
| Extraction Yield (Crude Catechins) | ||
| Hot Water Extraction | ~15-30% of dry leaf weight | [1] |
| 50% Ethanol Extraction | ~17.4% of dry leaf weight | [2] |
| Purity after Purification | ||
| Silica Gel Chromatography | Can yield fractions with varying catechin compositions | [3] |
| Preparative HPLC | >95% | [4] |
| Concentration in Green Tea Leaves | ||
| (-)-Epigallocatechin (EGC) | Varies significantly with plucking period, can increase with leaf age | [5] |
| Total Catechins | Can be over 100 mg/g in some green teas | [6] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the isolation of this compound from green tea leaves. The protocol is divided into four main stages: Extraction, Decaffeination, Column Chromatography, and Preparative HPLC for final purification.
I. Extraction of Crude Catechins
-
Sample Preparation:
-
Obtain high-quality dried green tea leaves (Camellia sinensis).
-
Grind the leaves into a fine powder using a laboratory mill to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh 100 g of the powdered tea leaves and place them in a large flask.
-
Add 1 L of 70% aqueous methanol to the flask.[7]
-
Heat the mixture in a water bath at 70°C for 30 minutes with continuous stirring.[7]
-
After 30 minutes, filter the mixture through cheesecloth or filter paper to separate the extract from the solid tea leaf residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of catechins.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude catechin-rich syrup.
-
Freeze-dry the syrup to obtain a powdered crude extract.
-
II. Decaffeination
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in hot water (approximately 50°C).[6]
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of chloroform and shake vigorously for 2-3 minutes to partition the caffeine into the organic phase.[6]
-
Allow the layers to separate and discard the lower chloroform layer.
-
Repeat the chloroform wash three to four times to ensure complete removal of caffeine.[7]
-
The remaining aqueous layer is the decaffeinated catechin extract.
-
III. Purification by Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a suitable solvent (e.g., a mixture of chloroform and methanol).
-
Pack a glass chromatography column with the silica gel slurry.
-
-
Sample Loading and Elution:
-
Dissolve the decaffeinated extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a chloroform-methanol-water (e.g., 65:35:10, v/v/v, lower phase) solvent system.[3]
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).
-
Pool the fractions that show a high concentration of this compound.
-
IV. Final Purification by Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Prepare the mobile phase, which typically consists of a mixture of acidified water (e.g., with 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.[6]
-
-
Sample Injection and Fraction Collection:
-
Dissolve the pooled fractions from the column chromatography step in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution profile at a wavelength of 280 nm.[8]
-
Collect the peak corresponding to this compound.
-
-
Final Product Preparation:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Freeze-dry the purified this compound to obtain a fine powder.
-
Confirm the purity of the final product using analytical HPLC and its identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for isolating this compound and a representative signaling pathway that may be influenced by this catechin.
Caption: Experimental workflow for the isolation of this compound.
Caption: Potential signaling pathway influenced by this compound.
References
- 1. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Gallocatechin | TargetMol [targetmol.com]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets of Epigallocatechin-Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound gallate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Evaluating (-)-Gallocatechin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for assessing the cytotoxic effects of (-)-Gallocatechin (GC) and its derivatives, such as this compound gallate (GCG), using common in vitro cell culture assays. While much of the mechanistic data in the literature is focused on the related compound (-)-epigallocatechin-3-gallate (EGCG), the methodologies and pathways described are highly relevant for studying all catechins. This guide covers key assays for measuring metabolic activity (MTT), cell membrane integrity (LDH), and apoptosis (Annexin V/PI staining), complete with step-by-step protocols, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of catechins is cell-line and time-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. Below is a summary of reported cytotoxic activities for this compound gallate (GCG), a potent derivative of this compound.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 / Observation | Reference |
| This compound gallate (GCG) | T47D (Breast Cancer) | MTS | 24 hours | 34.65 µM | [1] |
| This compound gallate (GCG) | T47D (Breast Cancer) | MTS | 48 hours | 23.66 µM | [1] |
| This compound gallate (GCG) | MCF-7 (Breast Cancer) | MTS | 24 & 48 hours | Exhibited lower cytotoxicity compared to T47D cells. | [1] |
| This compound gallate (GCG) | LNCaP, HCT116, MCF-7 | MTT | Not Specified | Showed pronounced antiproliferative effects. | [2] |
| This compound gallate (GCG) | NIH3T3 (Normal Fibroblasts) | MTT | Not Specified | Negligible cytotoxicity at concentrations up to 125 µM. | [2] |
| This compound gallate (GCG) | HT22 (Neuronal Cells) | CyTox | 24 hours | Did not show neurocytotoxicity at up to 200 µM. | [3] |
Key Signaling Pathways in Catechin-Induced Cytotoxicity
Research, primarily on the closely related catechin EGCG, has identified several key signaling pathways that are modulated to induce apoptosis in cancer cells.[4][5][6][7][8] These pathways are considered relevant targets for investigating the mechanism of action of this compound. The primary mechanism involves the induction of oxidative stress, leading to the activation of a mitochondrial-dependent apoptotic cascade.[9][10][11]
Key events include:
-
Induction of Reactive Oxygen Species (ROS): Catechins can act as pro-oxidants in cancer cells, leading to an increase in intracellular ROS.[9][10]
-
Modulation of Apoptotic Proteins: Increased ROS levels can alter the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[4][6][12]
-
Mitochondrial Disruption: A high Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[9][11]
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and apoptotic cell death.[4][11][12]
Caption: Catechin-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO or culture medium)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)[14][15]
-
Microplate reader (absorbance at 570-590 nm)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: MTT Assay Experimental Workflow.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.
-
96-well plates
-
This compound stock solution
-
Cells and culture medium (low serum recommended to reduce background)
-
Commercially available LDH Cytotoxicity Assay Kit (containing catalyst and dye solution)
-
Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Stop Solution (often included in kit)
-
Microplate reader (absorbance at 490 nm)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up three types of controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with Lysis Buffer 30 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of >600 nm to subtract background.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Caption: LDH Release Assay Experimental Workflow.
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
6-well or 12-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided with kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 3 x 10⁵ cells/well) and allow them to attach overnight. Treat with desired concentrations of this compound for the specified time (e.g., 24 hours).[15]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Annexin V/PI Apoptosis Assay Workflow.
References
- 1. ejmoams.com [ejmoams.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by epigallocatechin-3-gallate in human lymphoblastoid B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. Inhibitory effect of (−)-epigallocatechin-3-gallate and bleomycin on human pancreatic cancer MiaPaca-2 cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for Testing (-)-Gallocatechin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin (GC) is a flavonoid and a member of the catechin family, which is found in green tea and other plants. Catechins are known for their antioxidant properties and potential health benefits. While its close analog, (-)-Epigallocatechin-3-gallate (EGCG), has been extensively studied for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders, research specifically on the in vivo efficacy of this compound is less comprehensive.[1] These notes provide a detailed framework for designing and conducting in vivo experiments to test the efficacy of this compound.
Disclaimer: Due to the limited availability of specific in vivo data for this compound, the following protocols and data are largely based on studies of the structurally similar and well-researched catechin, (-)-Epigallocatechin-3-gallate (EGCG). Researchers should use this information as a guide and conduct preliminary dose-response and toxicity studies for this compound before proceeding with full-scale efficacy trials.
Potential Therapeutic Targets & Signaling Pathways
Based on research on EGCG, this compound may influence several signaling pathways implicated in various diseases.[2][3][4][5][6][7][8] These pathways represent potential therapeutic targets for investigation.
-
Cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. EGCG has been shown to inhibit this pathway in various cancer models.[3]
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and apoptosis, this pathway is another target of EGCG.[3]
-
NF-κB Signaling: A key regulator of inflammation and cell survival, its inhibition by EGCG contributes to anti-cancer effects.[3]
-
VEGF Signaling: EGCG can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) pathway.[5][9]
-
-
Neurodegenerative Diseases:
-
Metabolic Syndrome:
-
EGCG has been shown to improve lipid profiles and reduce markers of oxidative stress in patients with metabolic syndrome.[10]
-
Below is a diagram illustrating a potential signaling pathway that may be modulated by this compound, based on evidence from EGCG studies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell signaling pathways in the neuroprotective actions of the green tea polyphenol (-)-epigallocatechin-3-gallate: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of (−)-Epigallocatechin Gallate on Activation of JAK/STAT Signaling Pathway by Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Therapeutic Targets of Epigallocatechin Gallate (EGCG), the Most Abundant Catechin in Green Tea, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in Vivo Antioxidant Effects of (−)-Epigallocatechin-3-Gallate Consumption in Healthy Postmenopausal Women Measured by Urinary Excretion of Secondary Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigallocatechin-3-gallate therapeutic potential in human diseases: molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Gallocatechin as a Standard in Phytochemical Analysis
Introduction
(-)-Gallocatechin (GC) is a polyphenolic compound belonging to the flavan-3-ol subclass of flavonoids.[1] It is one of the primary catechins found in green tea (Camellia sinensis) and is recognized for its significant biological activities, including antioxidant and antimutagenic properties.[1] Due to its well-defined chemical structure and biological relevance, high-purity this compound serves as an essential analytical standard in phytochemical analysis. Its use is critical for the accurate identification, quantification, and quality control of catechins in various matrices, including plant extracts, functional foods, and pharmaceutical preparations.[1][2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing this compound as a reference standard in chromatographic analysis and for evaluating biological activity.
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Principle
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the separation and quantification of catechins in complex mixtures like tea extracts.[3] The method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. This compound, along with other catechins, can be detected using a UV or photodiode array (PDA) detector, typically at a wavelength of 280 nm.[4][5] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of the this compound standard.
Experimental Protocol: HPLC-PDA Analysis
This protocol is a synthesized example based on common methodologies for catechin analysis.[4][5][6]
-
Preparation of Standard Stock Solution:
-
Preparation of Calibration Standards:
-
Sample Preparation (Example: Green Tea Extract):
-
Accurately weigh 0.2 g of ground tea sample into an extraction tube.[8]
-
Add 5.0 mL of 70% (v/v) methanol.[8]
-
Extract in a water bath at 70°C for 10-20 minutes with vortexing.[8]
-
Centrifuge the mixture at 3,500 rpm for 10 minutes and collect the supernatant.[8]
-
Repeat the extraction process on the residue and combine the supernatants.[8]
-
Filter the final extract through a 0.22 or 0.45 µm syringe filter prior to HPLC injection.[4][8]
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm or 2.1 x 150 mm, 2.2 µm).[5][6]
-
Mobile Phase A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A typical gradient might start at ~10-15% B, increasing to ~30-40% B over 20-30 minutes.[6][9]
-
Column Temperature: 30°C.[8]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC quantification of this compound.
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 1.17 µg/mL | [5] |
| Limit of Quantification (LOQ) | 3.56 µg/mL | [5] |
| Recovery | 81.5% - 124.8% | [4] |
Visualization: HPLC Analysis Workflow
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. akjournals.com [akjournals.com]
- 3. Determination of total catechins in tea extracts by HPLC and spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thescipub.com [thescipub.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 9. tandfonline.com [tandfonline.com]
Application of (-)-Gallocatechin in Nutraceutical Product Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-Gallocatechin (GC) is a flavonoid, a type of polyphenol found in various plants, most notably in green tea. As a member of the catechin family, it has garnered significant interest within the nutraceutical industry due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. These biological activities suggest its potential utility in the development of products aimed at promoting overall health and mitigating the risks of chronic diseases. This document provides a comprehensive overview of the applications of this compound in nutraceutical product development, including quantitative data on its efficacy and detailed protocols for relevant experimental validation.
Biological Activities and Potential Health Benefits
This compound and its derivatives, such as this compound gallate (GCG), exhibit a range of beneficial biological effects:
-
Antioxidant Activity: this compound is a powerful antioxidant capable of neutralizing harmful free radicals, thereby protecting cells from oxidative damage. This activity is crucial in preventing a host of chronic diseases linked to oxidative stress.
-
Anti-inflammatory Effects: The compound has demonstrated the ability to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This makes it a promising candidate for nutraceuticals targeting inflammatory conditions.
-
Neuroprotective Properties: Preclinical studies have shown that this compound and its derivatives can protect neuronal cells from oxidative stress-induced damage and cytotoxicity, suggesting a role in supporting cognitive health and mitigating neurodegenerative processes.[1]
-
Metabolic Health: Research indicates that catechins, including this compound, may play a role in managing metabolic syndrome by influencing lipid metabolism and improving insulin sensitivity.
Data Presentation: Efficacy of this compound and Derivatives
The following tables summarize quantitative data from preclinical studies, highlighting the efficacy of this compound and its gallated form, this compound gallate (GCG).
Table 1: Antioxidant Activity of Catechins
| Compound | Assay | IC50 (µM) | Reference |
| This compound gallate (GCG) | DPPH Radical Scavenging | 7.29 | [1] |
| (-)-Epigallocatechin gallate (EGCG) | DPPH Radical Scavenging | 2.52 | [1] |
| Gallocatechin (GC) | DPPH Radical Scavenging | 19.27 | [1] |
| Epicatechin gallate (ECG) | DPPH Radical Scavenging | 41.4 | [1] |
| Epicatechin (EC) | DPPH Radical Scavenging | 52.17 | [1] |
| Vitamin C (Positive Control) | DPPH Radical Scavenging | 7.18 | [1] |
Table 2: Neuroprotective Effect of this compound Gallate (GCG) against Glutamate-Induced Cytotoxicity in HT22 Neuronal Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Reference |
| Control | - | 100 | [1] |
| Glutamate (5 mM) | - | ~40 | [1] |
| GCG + Glutamate (5 mM) | 50 | ~55 | [1] |
| GCG + Glutamate (5 mM) | 100 | ~96 | [1] |
Table 3: Anti-inflammatory Activity of Gallocatechin
| Compound | Cell Line | Stimulant | Concentration (µg/mL) | Nitric Oxide (NO) Inhibition (%) | Reference |
| Gallocatechin | RAW 264.7 | LPS | 10 | 19.3 | [2] |
| (-)-Epigallocatechin gallate (EGCG) | RAW 264.7 | LPS | 10 | 32.6 | [2] |
| (-)-Epigallocatechin (EGC) | RAW 264.7 | LPS | 10 | 48.8 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but without this compound treatment.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Neuroprotective Activity Assessment: MTT Assay in HT22 Neuronal Cells
This protocol evaluates the protective effect of this compound against glutamate-induced cytotoxicity in the HT22 hippocampal neuronal cell line.
Materials:
-
This compound
-
HT22 neuronal cells
-
DMEM with 10% FBS
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Cell incubator
-
Microplate reader
Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce cytotoxicity by adding glutamate (5 mM) to the wells and incubate for 24 hours. Include a control group without glutamate and a group with glutamate but without this compound.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control group.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by catechins like this compound and its derivatives.
Caption: Neuroprotective mechanism of this compound Gallate.
Caption: Anti-inflammatory signaling pathways modulated by catechins.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the described experimental protocols.
Caption: Workflow for DPPH radical scavenging assay.
Caption: Workflow for Nitric Oxide inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming (-)-Gallocatechin Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing (-)-gallocatechin in aqueous solutions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key stability data to ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
A1: Color changes in your this compound solution are a common indicator of degradation. This is primarily due to auto-oxidation, a process where the compound reacts with dissolved oxygen in your aqueous solution. This process is accelerated by factors such as neutral to alkaline pH, elevated temperatures, and the presence of metal ions.
Q2: I'm observing a decrease in the concentration of this compound over a short period. What could be the cause?
A2: The observed decrease in concentration is likely due to the inherent instability of this compound in aqueous solutions. The primary causes are auto-oxidation and epimerization.[1][2] To mitigate this, it is crucial to control the experimental conditions. Key factors that accelerate degradation include:
-
pH: Stability is significantly lower at neutral and alkaline pH (pH > 6).[3]
-
Temperature: Higher temperatures increase the rate of degradation and epimerization.[1][4]
-
Dissolved Oxygen: The presence of oxygen is a major driver of auto-oxidation.[1][2]
-
Metal Ions: Trace metal ions can catalyze the oxidation process.[2]
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a relatively stable stock solution, dissolve your this compound in an acidic buffer (e.g., pH 3-4.5) and store it at a low temperature (2-8 °C or frozen at -20°C or -80°C).[2] For extended storage, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the main degradation products of this compound?
A4: The main degradation pathways for catechins like this compound are auto-oxidation and epimerization. In the presence of oxygen, this compound can oxidize to form quinones and other colored products. Under certain conditions, particularly at elevated temperatures, it can also epimerize to its stereoisomer. For the closely related compound this compound gallate (GCG), degradation can yield gallocatechin and gallic acid.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change in solution | High pH of the solvent (neutral or alkaline).Presence of dissolved oxygen.Elevated storage temperature.Contamination with metal ions. | Adjust the pH of your solution to an acidic range (pH 3-4.5) using a suitable buffer (e.g., citrate buffer).Deoxygenate your solvent by sparging with nitrogen or argon gas before dissolving the this compound.Store your solutions at low temperatures (2-8°C or frozen).Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions immediately before each experiment.Incorporate a stabilizing agent, such as ascorbic acid, into your experimental buffer.Maintain a consistent, low temperature throughout your experiment where possible.Minimize the exposure of your solutions to air and light. |
| Precipitate formation in the solution | Low solubility at the prepared concentration.Formation of insoluble degradation products. | Ensure you are working within the solubility limits of this compound in your chosen solvent.Filter the solution through a 0.22 µm syringe filter after preparation.Follow stabilization protocols to prevent the formation of degradation products. |
Quantitative Stability Data
The stability of this compound is concentration, pH, and temperature-dependent. The following tables summarize stability data for the closely related and structurally similar compound this compound gallate (GCG), which can serve as a valuable reference.
Table 1: Effect of pH on the Stability of GCG (20 µmol/L) in Aqueous Solution at Room Temperature
| pH | Remaining GCG (%) after 2 hours | Remaining GCG (%) after 6 hours |
| 2.0 | ~100 | ~100 |
| 4.0 | ~100 | ~95 |
| 6.0 | ~90 | ~70 |
| 7.0 | ~75 | ~40 |
| 8.0 | ~40 | <10 |
Data extrapolated from graphical representations in referenced literature for illustrative purposes.
Table 2: Effect of Temperature on the Stability of GCG (20 µmol/L) in Aqueous Solution at pH 7.0
| Temperature (°C) | Remaining GCG (%) after 1 hour | Remaining GCG (%) after 3 hours |
| 4 | ~95 | ~85 |
| 25 (Room Temp) | ~80 | ~50 |
| 37 | ~60 | ~20 |
Data extrapolated from graphical representations in referenced literature for illustrative purposes.
Table 3: Effect of Stabilizing Agents on GCG (20 µmol/L) in Buffer (pH 7.4) at 37°C
| Condition | Remaining GCG (%) after 1 hour | Remaining GCG (%) after 3 hours |
| Control (Buffer only) | ~50 | ~15 |
| + 10 mmol/L EDTA | ~70 | ~40 |
| Nitrogen Saturated | ~85 | ~65 |
| + 0.5 mmol/L Ascorbic Acid | ~95 | ~80 |
Data extrapolated from graphical representations in referenced literature for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in in-vitro experiments.
Materials:
-
This compound powder
-
High-purity, deionized water (metal-free)
-
Citric acid
-
Sodium phosphate dibasic
-
Ascorbic acid (Vitamin C)
-
Nitrogen or Argon gas cylinder with a sparging tube
-
Sterile, sealed vials
Procedure:
-
Prepare an Acidic Buffer:
-
Prepare a 0.1 M citrate-phosphate buffer. Adjust the pH to 4.0 by titrating the citric acid solution with the sodium phosphate solution.
-
-
Deoxygenate the Buffer:
-
Transfer the required volume of the acidic buffer to a clean, glass container.
-
Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
-
Prepare the Stabilizer:
-
Prepare a 100 mM stock solution of ascorbic acid in the deoxygenated buffer.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
In a separate container, add a small volume of the deoxygenated buffer.
-
Add the ascorbic acid stock solution to the buffer to achieve a final concentration of 0.5-1.0 mM.
-
Immediately add the this compound powder to the buffer containing ascorbic acid and gently mix until fully dissolved.
-
Bring the solution to the final desired volume with the deoxygenated buffer.
-
-
Storage:
-
Dispense the stabilized this compound solution into small, single-use aliquots in sterile, sealed vials.
-
Store the vials at 2-8°C for short-term use (within 24 hours) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a general method for quantifying the concentration of this compound in your prepared solutions over time to assess stability.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard
Procedure:
-
Prepare Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the stabilized buffer.
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your experimental this compound solution.
-
If necessary, dilute the aliquot with the mobile phase to fall within the range of your standard curve.
-
-
HPLC Analysis:
-
Set the UV detector to the appropriate wavelength for catechin detection (typically around 280 nm).
-
Run a gradient elution method, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the this compound.
-
Inject the standards and the samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in your samples at each time point by using the standard curve.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Visualizing Instability and Stabilization
Degradation Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and stabilization of this compound gallate under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Gallocatechin Resolution in Reverse-Phase HPLC
Welcome to the technical support center for improving the resolution of (-)-gallocatechin in reverse-phase High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this and other related catechins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the reverse-phase HPLC analysis of this compound.
Q1: I am seeing poor resolution between this compound (GC) and other catechins, particularly (-)-epigallocatechin (EGC). What are the first parameters I should adjust?
A1: Poor resolution between GC and EGC is a common challenge. The first parameters to investigate are the mobile phase composition and the column temperature. Often, slight adjustments can significantly improve separation. For instance, modifying the organic solvent ratio, adjusting the pH of the aqueous phase, or changing the column temperature can alter the selectivity of your separation.[1][2][3]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for polar compounds like this compound can be caused by several factors:
-
Secondary interactions with residual silanols: The silica backbone of C18 columns can have free silanol groups that interact with the polar hydroxyl groups of catechins, causing tailing. Using an end-capped column or adding a small amount of an acidic modifier (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can help to suppress these interactions.[4][5]
-
Column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[5][6]
-
Column contamination or degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing the guard column (if used) can help. If the problem persists, the analytical column may need to be replaced.[5][7][8]
Q3: Can changing the organic solvent in my mobile phase improve the resolution of this compound?
A3: Yes, changing the organic solvent can significantly impact selectivity.[9][10] Acetonitrile and methanol are the most common organic solvents used for catechin separation. While acetonitrile often provides better peak shape and lower viscosity, methanol can offer different selectivity and may improve the resolution of specific peak pairs. It is worth experimenting with both, as well as different ratios of water/organic solvent, to find the optimal conditions for your specific sample and column.[4][11]
Q4: What is the optimal column temperature for separating this compound?
A4: Column temperature plays a crucial role in HPLC separations. For catechins, temperatures are often maintained between 30°C and 40°C.[2][3]
-
Increasing temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, excessively high temperatures can degrade the sample or alter selectivity, potentially worsening resolution for some compounds.[3]
-
Lowering temperature can increase retention and may improve the resolution of closely eluting peaks.[3] It is recommended to screen a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal setting for your specific method.[1]
Q5: I'm observing co-elution of this compound with another compound. What steps can I take to resolve this?
A5: Co-elution can be addressed by systematically modifying your chromatographic conditions to alter selectivity:
-
Optimize the mobile phase: Adjust the organic solvent percentage, try a different organic solvent (methanol vs. acetonitrile), or modify the pH of the aqueous phase with an acid modifier.[4][10]
-
Adjust the column temperature: As mentioned previously, changing the temperature can alter the elution order of compounds.[3]
-
Change the stationary phase: If optimizing the mobile phase and temperature is unsuccessful, consider trying a different column. While C18 columns are most common, a column with a different stationary phase (e.g., C8, Phenyl) may provide the necessary selectivity to resolve the co-eluting peaks.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reverse-phase HPLC analysis of catechins, including this compound.
Table 1: Mobile Phase Composition and Modifiers
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Acid Modifier | Concentration of Modifier | Reference(s) |
| Water | Acetonitrile | Formic Acid | 0.1% | [12] |
| Water | Acetonitrile | Trifluoroacetic Acid (TFA) | 0.05% | [2] |
| Water | Methanol/Acetonitrile | Acetic Acid | 0.1% | [4] |
| Water | Acetonitrile | Phosphoric Acid | 0.1% | [11] |
Table 2: Typical C18 Column Specifications for Catechin Analysis
| Parameter | Value | Reference(s) |
| Length | 150 mm, 250 mm | [4] |
| Internal Diameter | 3.0 mm, 4.6 mm | [4] |
| Particle Size | 2.7 µm, 3 µm, 5 µm | [2][12] |
| Pore Size | 100 Å, 120 Å | [12] |
Table 3: Common Operating Parameters
| Parameter | Typical Range | Reference(s) |
| Flow Rate | 0.4 - 2.0 mL/min | [2][12] |
| Column Temperature | 30 - 40 °C | [2][12] |
| Detection Wavelength | 210 nm, 280 nm | [1][2] |
| Injection Volume | 5 - 20 µL | [2][12] |
Detailed Experimental Protocols
This section provides a generalized, detailed methodology for the analysis of this compound and other catechins by reverse-phase HPLC. This protocol should be adapted and optimized for your specific instrumentation and sample matrix.
1. Standard and Sample Preparation
-
Standard Stock Solutions: Accurately weigh approximately 1-2 mg of each catechin standard, including this compound, and dissolve in a known volume (e.g., 1-2 mL) of 70% methanol or 70% acetonitrile containing 0.05% formic acid to create individual stock solutions of approximately 1 mg/mL.[13]
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration within the expected range of your samples.
-
Sample Extraction (from solid matrix, e.g., tea leaves):
-
Weigh approximately 0.2 g of the ground sample into an extraction tube.
-
Add 5 mL of 70% (v/v) methanol.
-
Vortex to mix and extract in a water bath at 70°C for 10 minutes.
-
Centrifuge at 3,500 rpm for 10 minutes.
-
Repeat the extraction with another 5 mL of 70% methanol and combine the supernatants.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.[2]
-
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be:
-
0-15 min: 15-30% B
-
15-25 min: 30-70% B
-
25-30 min: 70-15% B (return to initial conditions)
-
Followed by a re-equilibration period.
-
Note: The gradient profile should be optimized for your specific separation.[12]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Monitor at 280 nm for catechins.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Identify the this compound peak in your sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in your sample by comparing the peak area to a calibration curve generated from the standard solutions.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting poor resolution.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting workflow for improving this compound peak resolution.
References
- 1. thescipub.com [thescipub.com]
- 2. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting low yield of (-)-Gallocatechin during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of (-)-Gallocatechin (GC) and related catechins during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low yield of this compound during extraction?
A low yield of this compound is typically traced back to three main factors: suboptimal extraction parameters, degradation of the target molecule, and its epimerization from other catechins followed by degradation. Catechins are sensitive molecules, and their stability is highly dependent on the extraction environment.[1][2] Key issues include excessive temperature, incorrect solvent choice, non-ideal pH, and prolonged extraction times which can lead to both degradation and epimerization.[3][4]
Q2: Which extraction solvent is most effective for this compound?
The choice of solvent is critical for maximizing yield. While water is a common solvent, aqueous mixtures of polar organic solvents generally demonstrate higher efficiency for catechin extraction.[5] A mixture of ethanol and water has been shown to be particularly effective.[5] Pure solvents like ethyl acetate are generally poor for initial extraction but can be useful for subsequent purification or liquid-liquid partitioning steps.[2][5]
Table 1: Comparison of Common Extraction Solvents for Catechins
| Solvent System | Relative Extraction Efficiency | Key Considerations |
|---|---|---|
| Ethanol/Water Mixtures (40-70%) | High | Often optimal. 40-50% ethanol is a common starting point for maximizing total catechin yield.[6][7] |
| Acetone/Water Mixtures | High | Effective for certain catechins, but may extract other undesirable compounds.[5] |
| Hot Water | Moderate to High | A green solvent, but efficiency is highly temperature-dependent. Carries a high risk of thermal degradation and epimerization.[1][8] |
| Methanol | High | High extraction efficiency, but its toxicity is a concern for food and drug development applications.[9] |
| Ethyl Acetate | Low | Ineffective as a primary extraction solvent for catechins but used for purification and fractionation.[5] |
Q3: How do temperature and extraction time influence the yield?
Temperature and time are inversely correlated with catechin stability. While higher temperatures can increase the solubility and diffusion rate of catechins, they also significantly accelerate degradation and epimerization.[10][11] Temperatures exceeding 80-100°C can cause the chemical structure of catechins to change or break down.[3][4] Similarly, extending the extraction time may not lead to a higher yield and can increase the degradation of the target compounds.[10]
Table 2: General Effects of Temperature and Time on Catechin Extraction
| Method | Temperature Range (°C) | Time Range (min) | Observations |
|---|---|---|---|
| Hot Water Extraction (HWE) | 80 - 100°C | 20 - 60 min | Yields increase up to an optimal point (often around 80-85°C) before degradation becomes dominant.[8][11] |
| Ultrasound-Assisted Extraction (UAE) | 40 - 70°C | 30 - 120 min | Allows for high efficiency at lower temperatures, reducing the risk of thermal degradation. An optimal condition has been reported at 40°C for 2 hours with 40% ethanol.[6] |
| Subcritical Water Extraction (SWE) | 100 - 160°C | 5 - 15 min | High temperatures can rapidly extract catechins, but also cause significant degradation and epimerization if not carefully controlled.[10] |
Q4: Can the pH of the extraction medium affect my results?
Yes, the stability of this compound and other catechins is highly pH-dependent. They are most stable in slightly acidic conditions (pH 4-6).[11] As the pH becomes neutral and moves towards alkaline, the rate of degradation and auto-oxidation increases dramatically.[12][13] Therefore, maintaining a slightly acidic pH during extraction is recommended to preserve the integrity of the catechins.
Q5: How can I prevent the degradation of this compound during my experiments?
Preventing degradation is crucial for achieving a high yield. Key strategies include:
-
Controlling Temperature: Use the lowest effective temperature. Methods like Ultrasound-Assisted Extraction (UAE) are beneficial as they are efficient at lower temperatures.[6][14]
-
Limiting Oxygen Exposure: Catechins can auto-oxidize. Performing extractions under an inert atmosphere (e.g., nitrogen saturation) can significantly improve stability.[13]
-
Using Stabilizers: The addition of antioxidants like ascorbic acid (Vitamin C) can help protect catechins from oxidative degradation.[13]
-
Managing pH: Ensure the extraction solvent is slightly acidic (pH < 6).[11]
-
Minimizing Time: Keep extraction and processing times as short as possible to reduce exposure to destabilizing conditions.[10]
Troubleshooting and Experimental Workflows
If you are experiencing low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify the potential source of the problem.
Caption: A logical workflow to diagnose and resolve common causes of low this compound yield.
Understanding the chemical instability of catechins is fundamental to troubleshooting. High temperatures not only degrade the target molecule but can also convert more abundant precursors like (-)-epigallocatechin gallate (EGCG) into their epimers, such as this compound gallate (GCG).[1][15] This process, followed by hydrolysis, can be a hidden cause of yield loss.
Caption: Chemical pathways showing epimerization and degradation of gallated catechins.
Reference Experimental Protocol
This protocol outlines an optimized method for catechin extraction using Ultrasound-Assisted Extraction (UAE), which is designed to minimize degradation and improve yield.
Title: Optimized Ultrasound-Assisted Extraction (UAE) of Catechins from Plant Material
1. Material Preparation:
-
Dry the source plant material (e.g., green tea leaves) at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., particle size of ~1 mm) to increase the surface area for extraction.[16]
2. Solvent Preparation:
-
Prepare the extraction solvent by mixing ethanol and deionized water to a final concentration of 40% (v/v).[6]
-
Adjust the pH of the solvent to between 5.0 and 6.0 using a suitable acid (e.g., citric acid) to enhance catechin stability.[11]
3. Extraction Procedure:
-
Combine the powdered plant material with the prepared solvent in a flask. A solid-to-solvent ratio of 1:40 (g/mL) is recommended.[10]
-
Place the flask in an ultrasonic bath with temperature control.
-
Perform the extraction at 40°C for 2 hours with continuous sonication.[6] This combination of low temperature and ultrasonic energy enhances extraction efficiency while minimizing thermal degradation.
4. Post-Extraction Processing:
-
Immediately after extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through a suitable filter (e.g., 0.45 µm).
-
If the extract is not for immediate analysis or purification, store it at -20°C or lower in an airtight container, preferably under nitrogen, to prevent degradation.[17]
5. Analysis:
-
Quantify the concentration of this compound and other catechins in the extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard for calibration.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages | MDPI [mdpi.com]
- 3. hmsjournal.com [hmsjournal.com]
- 4. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Extracting Solvents in the Recovery of Polyphenols from Green Tea and Its Antiradical Activity Supported by Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dovepress.com [dovepress.com]
- 8. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction optimization of gallic acid, (+)-catechin, procyanidin-B2, (−)-epicatechin, (−)-epigallocatechin gallate, and (−)-epicatechin gallate: their simultaneous identification and quantification in Saraca asoca - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN101381359A - A method for extracting high-purity epigallocatechin gallate from green tea - Google Patents [patents.google.com]
- 18. Preparation and antioxidant activity of green tea extract enriched in epigallocatechin (EGC) and epigallocatechin gallate (EGCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Gallocatechin Treatment in Animal Studies
Welcome to the technical support center for researchers utilizing (-)-gallocatechin and its derivatives in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental design, particularly concerning dose and treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent studies?
A1: Establishing an optimal starting dose requires consideration of the animal model, administration route, and therapeutic endpoint. For (-)-epigallocatechin-3-gallate (EGCG), a structurally similar and widely studied catechin, doses in mice have ranged from approximately 9 mg/kg/day to 200 mg/kg/day.[1][2] One study investigating skeletal parameters in mice used doses of ~9, ~20, 50, and 200 mg/kg/day of EGCG.[1][2] For intravenous administration of gallocatechin-7-gallate in rats, doses of 1, 3, and 10 mg/kg have been used to evaluate pharmacokinetics.[3][4] It is advisable to conduct a pilot study with a range of doses to determine the optimal concentration for your specific experimental model and objectives.
Q2: What is the typical duration of this compound treatment in animal studies?
A2: Treatment duration is highly dependent on the research question. Chronic administration of EGCG in rats has been conducted for 3 weeks to assess effects on metabolic parameters.[5] In mice, EGCG treatment durations have ranged from 3 to 7 weeks to study effects on skeletal parameters.[2] Long-term studies in humans have involved daily consumption of EGCG for 12 months to measure its antioxidant effects.[6] The duration of your study should be sufficient to observe the desired biological effect, and may range from acute single-dose studies for pharmacokinetic analysis to chronic long-term studies for evaluating therapeutic efficacy.
Q3: What is the bioavailability of this compound and its derivatives when administered orally?
A3: The oral bioavailability of catechins, including this compound and its derivatives, is generally low.[7][8] For instance, the oral bioavailability of EGCG in rats is reported to be between 1.6% and 4.95%.[9] Less than 5% of the orally administered dose of tea catechins was found to reach systemic circulation in rats.[7] This poor absorption is a critical factor to consider when designing experiments and interpreting results.[10]
Q4: How can the low oral bioavailability of this compound be addressed in experimental design?
A4: Several strategies can be employed to mitigate the challenges of low oral bioavailability. These include the use of nano-delivery systems, such as lipid nanoparticles or phytosomes, which can enhance stability and absorption.[10][11] Additionally, structural modifications of the catechin molecule, such as esterification, have been shown to improve cellular absorption.[12] For initial in vivo studies, intravenous administration can be used to bypass the gastrointestinal tract and ensure systemic exposure, as demonstrated in pharmacokinetic studies of gallocatechin-7-gallate.[3][4]
Q5: Are there any known adverse effects of high-dose or long-term this compound treatment?
A5: Yes, high doses and prolonged treatment with catechins can lead to adverse effects. A study in mice showed that increased dosage and treatment time of EGCG resulted in cortical structural deficits and weaker appendicular bones.[1][13] Specifically, increasing the EGCG dose to 50 mg/kg/day for 7 weeks or 200 mg/kg/day for 3 weeks did not improve and in some cases worsened skeletal parameters in a Down syndrome mouse model.[2] Therefore, it is crucial to perform dose-response studies to identify a therapeutic window that maximizes efficacy while minimizing potential toxicity.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of orally administered this compound.
-
Possible Cause: Poor oral bioavailability. As noted, oral absorption of catechins is very low.[7][8]
-
Troubleshooting Steps:
-
Verify Compound Stability: Ensure the stability of this compound in the vehicle used for administration. Catechins can be unstable at high pH and temperatures.[12]
-
Consider Alternative Administration Routes: For initial proof-of-concept studies, consider intravenous or intraperitoneal injection to ensure systemic exposure.
-
Explore Bioavailability Enhancement Strategies: Investigate the use of nanoformulations or co-administration with absorption enhancers.[10][11]
-
Measure Plasma Concentrations: If possible, perform pharmacokinetic analysis to determine the actual plasma concentrations of this compound achieved in your animal model.
-
Issue 2: Observed in vitro efficacy does not translate to in vivo models.
-
Possible Cause: The effective concentrations used in in vitro studies are often much higher than what can be achieved in vivo due to poor bioavailability and rapid metabolism.[14]
-
Troubleshooting Steps:
-
Review In Vitro Concentrations: Compare the concentrations of this compound used in your cell culture experiments with the reported plasma concentrations in animal studies. The effective concentration in vitro can be orders of magnitude higher than in vivo.[14]
-
Assess Metabolic Stability: Catechins undergo significant metabolism in vivo. Consider the potential impact of metabolites on the observed biological activity.
-
Refine In Vivo Dosing Regimen: Based on pharmacokinetic data, adjust the dosing frequency and concentration to try and achieve and maintain a therapeutic plasma concentration.
-
Issue 3: Unexpected toxicity or adverse effects are observed.
-
Possible Cause: The dose of this compound may be too high, or the treatment duration may be too long.[1][13]
-
Troubleshooting Steps:
-
Conduct a Dose-Ranging Toxicity Study: Before initiating large-scale efficacy studies, perform a pilot study with a range of doses to identify the maximum tolerated dose (MTD).
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or altered organ function. A study noted that mice administered 200 mg/kg/day of EGCG via oral gavage did not gain weight as expected.[13]
-
Reduce Dose and/or Duration: If adverse effects are observed, reduce the dose or shorten the treatment duration.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Gallocatechin-7-Gallate in Rats (Intravenous Administration)
| Dose (mg/kg) | C₀ (mg/L) | AUC₀₋t (mg·h/L) |
| 1 | 11.26 | 1.75 |
| 3 | - | - |
| 10 | 50.82 | 11.80 |
| Data from a study on gallocatechin-7-gallate in Sprague-Dawley rats.[3][15] |
Table 2: Examples of (-)-Epigallocatechin-3-Gallate (EGCG) Doses and Durations in Rodent Studies
| Animal Model | Dose (mg/kg/day) | Duration | Administration Route | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | 200 | 3 weeks | Gavage | Improved insulin sensitivity, reduced food intake and weight gain. | [5] |
| Ts65Dn Mice | ~9 | 3 weeks | Ad libitum in water | Rescued trabecular bone phenotypes. | [2] |
| Ts65Dn Mice | ~20 | 7 weeks | Ad libitum in water | Limited improvements in cortical bone measures. | [2] |
| Ts65Dn Mice | 50 | 7 weeks | - | Reduced cortical bone parameters. | [2] |
| Ts65Dn Mice | 200 | 3 weeks | Oral Gavage | Reduced cortical bone parameters and subdued weight gain. | [2][13] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Gallocatechin-7-Gallate in Rats
This protocol is based on a study by Li et al.[3][4]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Compound Preparation: Dissolve gallocatechin-7-gallate in a suitable vehicle, such as 60% hydroxypropyl-β-cyclodextrin in normal saline.
-
Dosing: Administer the compound intravenously at doses of 1, 3, and 10 mg/kg. The high dose should be the maximum tolerated dose, and the low dose should be the minimum effective dose.
-
Blood Sampling: Collect blood samples into heparinized tubes via retro-orbital puncture at multiple time points post-injection (e.g., 0.033, 0.083, 0.167, 0.333, 0.5, 0.75, 1, 2, 4, and 6 hours).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 5000 rpm for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentrations of the compound using a validated high-performance liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Parameter Calculation: Use appropriate software (e.g., Data Analysis System Version 3.0) to calculate pharmacokinetic parameters using a non-compartment model.
Protocol 2: In Vivo Efficacy Study of EGCG in a Mouse Model of Down Syndrome
This protocol is based on a study by Blanchard et al.[2]
-
Animal Model: Ts65Dn mice (a model for Down syndrome) and euploid control mice.
-
Compound Preparation: Dissolve EGCG in drinking water.
-
Dosing and Administration: Provide EGCG in the drinking water ad libitum to achieve the desired daily dose (e.g., ~9 mg/kg/day or ~20 mg/kg/day).
-
Treatment Duration: Treat the mice for a specified period (e.g., 3 or 7 weeks) during a specific developmental stage (e.g., adolescence).
-
Outcome Measures: At the end of the treatment period, collect relevant tissues for analysis. For skeletal studies, this may include micro-computed tomography (µCT) analysis of long bones to assess trabecular and cortical bone parameters.
-
Data Analysis: Use appropriate statistical methods to compare the outcomes between the different treatment groups and the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Iterative workflow for optimizing dose and duration.
Caption: Key signaling pathways modulated by catechins.
References
- 1. Increased dosage and treatment time of Epigallocatechin-3-gallate (EGCG) negatively affects skeletal parameters in normal mice and Down syndrome mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased dosage and treatment time of Epigallocatechin-3-gallate (EGCG) negatively affects skeletal parameters in normal mice and Down syndrome mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of gallocatechin-7-gallate from Pithecellobium clypearia Benth. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of gallocatechin-7-gallate from Pithecellobium clypearia Benth. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic treatment with epigallocatechin gallate reduces motor hyperactivity and affects in vitro tested intestinal motility of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in Vivo Antioxidant Effects of (−)-Epigallocatechin-3-Gallate Consumption in Healthy Postmenopausal Women Measured by Urinary Excretion of Secondary Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.ucr.edu [search.library.ucr.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development and Optimization of Epigallocatechin-3-Gallate (EGCG) Nano Phytosome Using Design of Experiment (DoE) and Their In Vivo Anti-Inflammatory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability of Epigallocatechin Gallate Administered with Different Nutritional Strategies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased dosage and treatment time of Epigallocatechin-3-gallate (EGCG) negatively affects skeletal parameters in normal mice and Down syndrome mouse models | PLOS One [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of (-)-Gallocatechin in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS analysis of (-)-gallocatechin from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] These effects are a significant concern in the analysis of complex biological samples like plasma, urine, and tissue homogenates.[1][3]
Q2: What are the common causes of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest. For this compound analysis, these often include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of salts from buffers used during sample collection and preparation can interfere with the ionization process.
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with this compound and compete for ionization.
-
Proteins: Although most large proteins are removed during sample preparation, residual peptides can still cause matrix effects.[4]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline at retention times where matrix components elute and cause ion suppression or enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Co-eluting matrix components interfering with chromatography. | Optimize the chromatographic gradient to improve separation between this compound and interfering peaks.[5] Consider using a different stationary phase or a column with a smaller particle size for better resolution. |
| Inconsistent Results (Poor Precision) | Variable matrix effects between different sample lots or individuals. | Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations. If a SIL-IS is unavailable, use a structurally similar analog as an internal standard. |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting matrix components, particularly phospholipids. | 1. Improve Sample Preparation: Implement more rigorous cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6] Protein precipitation is a simpler but often less clean method.[4] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7] |
| Signal Enhancement | Co-eluting compounds enhancing the ionization of this compound. | While less common than suppression, this can still lead to inaccurate quantification. The solutions are similar to those for ion suppression: improve chromatographic separation and sample cleanup. Matrix-matched calibration standards are crucial in this scenario. |
| Method Fails Validation Criteria for Accuracy | Uncorrected matrix effects leading to biased quantitative results. | Develop a calibration curve using matrix-matched standards. This involves preparing the calibration standards in a blank biological matrix that is free of the analyte to mimic the matrix of the unknown samples. |
Quantitative Data on Matrix Effects
While specific quantitative data for this compound is limited in the literature, studies on structurally similar catechins like epigallocatechin (EGC) and epigallocatechin gallate (EGCG) in human plasma have shown that with optimized methods, the matrix effect can be minimized. For instance, one study reported that the coefficient of variation for the matrix effect across six different batches of human plasma was within 15%, indicating that the effect was consistent and could be corrected for.[8]
The following table summarizes typical matrix factor ranges observed for flavonoids in biological matrices and the general effectiveness of different mitigation strategies.
| Biological Matrix | Typical Matrix Effect (Signal Suppression/Enhancement) | Mitigation Strategy | Expected Improvement in Matrix Factor (approaching 1) |
| Plasma/Serum | 30-70% Suppression (due to phospholipids)[1] | Solid-Phase Extraction (SPE) | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | ||
| Protein Precipitation (PPT) | Low to Moderate | ||
| Urine | 10-40% Suppression or Enhancement (variable) | Dilution | High |
| SPE | High | ||
| Tissue Homogenate | Highly variable, can be severe | Rigorous SPE and/or LLE | Moderate to High |
Experimental Protocols
Generic Sample Preparation Protocol using Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add an appropriate amount of internal standard. Acidify the sample with 50 µL of 2% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Operating Conditions for Catechin Analysis
The following are typical starting conditions that may be adapted for this compound analysis.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of (-)-Gallocatechin for in vitro assays
Welcome to the technical support center for (-)-Gallocatechin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this compound in in vitro assays.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Q1: My this compound powder is not dissolving in the chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following steps:
-
Verify the Solvent: Ensure you are using an appropriate solvent. For creating high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective choices. For direct preparation of aqueous solutions, PBS (pH 7.2) can be used, but solubility is lower.[1]
-
Gentle Agitation: Vortex the solution for a few minutes. Polyphenols can sometimes require mechanical agitation to fully dissolve.[2]
-
Sonication: If vortexing is insufficient, brief sonication in an ultrasonic bath can help break up powder aggregates and enhance dissolution.
-
Slight Warming: Gently warm the solution in a water bath (e.g., to 37°C). However, be cautious as prolonged exposure to heat can lead to the degradation of catechins.[3]
If the powder still does not dissolve, the solution may be supersaturated. It is advisable to start again with a larger volume of solvent or a smaller amount of the compound.
Q2: I prepared a stock solution in DMSO, but a precipitate formed when I added it to my cell culture medium. Why did this happen and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
Cause: The high concentration of the compound in the DMSO stock solution is no longer sustainable when diluted into the aqueous cell culture medium. This can be exacerbated by components in the media, such as salts and proteins, which can further reduce solubility.[4][5][6]
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase Solvent Volume in Final Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is insignificant, typically below 0.5%, as higher concentrations can have physiological effects on cells.[1] However, a slightly higher (but still non-toxic) percentage of the co-solvent might be necessary to maintain solubility.
-
Use an Intermediate Dilution Step: Before adding the stock to the final culture medium, perform an intermediate dilution in a serum-free medium or PBS. Add this intermediate solution to the final culture medium dropwise while gently swirling.
-
Prepare a Fresh Aqueous Solution: For some experiments, you can prepare a fresh, lower-concentration solution by dissolving this compound directly in an aqueous buffer like PBS (pH 7.2). Note that the maximum solubility will be lower than in organic solvents.[1]
Q3: My aqueous solution of this compound has changed color. What does this signify?
A3: A color change, often to a yellowish or brownish hue, is typically a sign of auto-oxidation. Catechins like this compound are polyphenols and are susceptible to degradation, especially in neutral or alkaline aqueous solutions (pH > 7.0) and when exposed to oxygen, light, and higher temperatures.[2] This oxidation can alter the compound's biological activity.
Recommendations:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. It is not recommended to store aqueous solutions for more than one day.[1]
-
Use Degassed Buffers: Purging your aqueous buffer with an inert gas (like nitrogen or argon) before dissolving the compound can help minimize oxidation.
-
Store Properly: If you must store a solution for a very short period (a few hours), keep it on ice and protected from light.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: The best solvent depends on the required concentration.
-
For High-Concentration Stock Solutions: DMSO is an excellent choice, offering high solubility.[8] Ethanol is also a viable option.[1][2] These stock solutions can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
-
For Direct Aqueous Solutions: If you need to avoid organic solvents entirely, you can dissolve this compound directly in an aqueous buffer like PBS (pH 7.2).[1] Be aware that the maximum achievable concentration will be significantly lower than in organic solvents.
Q2: What is the recommended storage condition for this compound stock solutions?
A2:
-
Solid Form: Store the solid powder at -20°C.[1]
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[8]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Storing aqueous solutions is not advised due to the compound's instability.[1][7]
Q3: How can I enhance the aqueous solubility of this compound?
A3: Enhancing aqueous solubility can be challenging but is crucial for certain applications. Methods include:
-
Co-administration: The presence of other molecules, such as other polyphenols or caffeine, can sometimes increase solubility.[9]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the molecule and increase its aqueous solubility.[10]
-
Glycosylation: Modifying the molecule by adding sugar moieties (glycosylation) has been shown to dramatically increase the water solubility of similar compounds.[11]
-
Formulation Strategies: Advanced methods include creating amorphous solid dispersions or using nano-delivery systems like liposomes or phytosomes.[12][13]
Data Presentation
Solubility of Structurally Similar Catechins
Data for (-)-Epigallocatechin gallate (EGCG) and Gallocatechin gallate (GCG) are presented as close analogs due to the limited direct data for this compound. Solubility can vary based on purity, temperature, and the exact buffer composition.
| Compound | Solvent | Approximate Solubility | Reference |
| (-)-Epigallocatechin gallate (EGCG) | DMSO | ~25 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] | |
| PBS (pH 7.2) | ~25 mg/mL | [1] | |
| Water | ~5 mg/mL | [2][7] | |
| Gallocatechin gallate (GCG) | DMSO | ~92 mg/mL (200.71 mM) | [8] |
| Ethanol | ~90 mg/mL | [8] | |
| Water | <1 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock: Thaw a single aliquot of your DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired concentration in the cell culture medium. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%).
-
Dilute: Add the calculated volume of the DMSO stock solution directly to your pre-warmed cell culture medium. Immediately mix well by gently swirling or pipetting up and down to avoid localized high concentrations that could cause precipitation.
-
Apply to Cells: Add the final working solution to your cell cultures as per your experimental design.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Development and Optimization of Epigallocatechin-3-Gallate (EGCG) Nano Phytosome Using Design of Experiment (DoE) and Their In Vivo Anti-Inflammatory Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in (-)-Gallocatechin Bioactivity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from the degradation of (-)-gallocatechin (GCG) in bioactivity studies. The inherent instability of GCG under typical experimental conditions can lead to artifacts and misinterpretation of results. This guide offers practical solutions and detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are a common problem when working with this compound and are often attributable to its degradation. The stability of GCG is highly dependent on experimental conditions. Factors such as pH, temperature, dissolved oxygen, and the presence of metal ions in your cell culture media or buffer can significantly impact its degradation rate.[1][2] Degradation can lead to a decrease in the concentration of the active compound and the formation of degradation products with their own biological activities, thus confounding your results.[3]
Q2: What are the main degradation products of this compound?
A2: Under experimental conditions, this compound can undergo epimerization, auto-oxidation, and degradation. The primary degradation products include:
-
(-)-Epigallocatechin gallate (EGCG): The epimer of GCG.[2]
-
Gallocatechin and Gallic Acid: Formed from the degradation of the parent molecule.[2][4][5]
Q3: Do the degradation products of this compound have biological activity?
A3: Yes, and this is a critical source of experimental artifacts.
-
Gallic Acid: Is a potent antioxidant and has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties.[1][3][6][7][8] It can modulate various signaling pathways, including PI3K/AKT/EGFR and MAPK.[3]
-
Theasinensins: These dimers also exhibit biological activity, including anti-inflammatory effects and the ability to inhibit melanin formation.[9][10]
-
Gallocatechin: Possesses antioxidant and anti-inflammatory properties.[4]
The unintended presence of these bioactive compounds can lead to a misattribution of the observed biological effects to this compound.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: Several strategies can be employed to enhance the stability of GCG in your experimental setup:
-
pH Control: GCG is more stable in acidic conditions (around pH 4) and degrades rapidly in neutral to alkaline solutions (pH > 7).[11][12] If your experimental system allows, consider using a more acidic buffer.
-
Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and minimize the time the compound spends at 37°C.[1]
-
Oxygen Exclusion: Auto-oxidation is a major degradation pathway. Preparing solutions in deoxygenated buffers or saturating the solutions with nitrogen can significantly improve stability.[1][2]
-
Use of Stabilizers: The addition of ascorbic acid (Vitamin C) has been shown to protect GCG from degradation.[2]
-
Fresh Preparation: Always prepare this compound solutions fresh before each experiment.
Troubleshooting Guides
Problem 1: High variability between experimental replicates.
-
Possible Cause: Inconsistent degradation of this compound across different wells or flasks.
-
Troubleshooting Steps:
-
Standardize Preparation Time: Prepare the this compound working solution immediately before adding it to your cells and ensure the time between preparation and addition is consistent for all replicates.
-
Ensure Homogeneity: Gently mix the culture plates after adding this compound to ensure even distribution.
-
Monitor pH: Check the pH of your culture medium before and after the addition of your test compound. Acidic stock solutions of GCG could slightly alter the pH of the medium.
-
Use a Stabilizer: Consider co-incubating with a stabilizing agent like ascorbic acid.
-
Problem 2: Observed biological effect does not correlate with the expected mechanism of this compound.
-
Possible Cause: The observed effect may be due to one or more of its degradation products.
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use HPLC to analyze your treatment medium at the end of the experiment to identify and quantify the presence of major degradation products like gallic acid.
-
Test Degradation Products Individually: If degradation is confirmed, test the identified degradation products (e.g., gallic acid, gallocatechin) in your assay at the concentrations detected in the degradation analysis. This will help to determine their contribution to the observed effect.
-
Shorten Incubation Time: If experimentally feasible, reduce the incubation time to minimize degradation.
-
Implement Stabilization Strategies: Refer to the FAQ on minimizing degradation.
-
Quantitative Data Summary
The stability of this compound is concentration, pH, and temperature-dependent. The following tables summarize the key factors influencing its degradation.
Table 1: Factors Affecting this compound Stability
| Factor | Condition | Impact on Stability | Reference |
| pH | Acidic (e.g., pH 4) | More Stable | [11][12] |
| Neutral to Alkaline (e.g., pH 7.4) | Unstable, rapid degradation | [1][2] | |
| Temperature | Low (e.g., 4°C) | More Stable | [1] |
| Physiological (e.g., 37°C) | Unstable | [1] | |
| High (e.g., 100°C) | Rapid degradation and epimerization | [1] | |
| Dissolved Oxygen | High | Promotes auto-oxidation | [1][2] |
| Low (e.g., Nitrogen saturation) | Increased stability | [1][2] | |
| Bivalent Cations | Present | Can promote degradation | [1][2] |
| Concentration | High | More Stable | [11][12] |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Stability
This protocol provides a general framework for analyzing the stability of this compound in a liquid matrix (e.g., cell culture medium) using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Spike the this compound into the desired matrix (e.g., DMEM, PBS) to the final working concentration.
-
Incubate the sample under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately stop the degradation by adding an equal volume of cold methanol containing an antioxidant like ascorbic acid.
-
Centrifuge the sample to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient from high aqueous to high organic mobile phase. An example could be starting with 95% A and decreasing to 5% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
4. Data Analysis:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Integrate the peak area of this compound in your samples at each time point.
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Degradation of this compound and the bioactivity of its products.
Caption: Experimental workflow for assessing this compound stability via HPLC.
References
- 1. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]
- 2. Epigallocatechin-3-gallate inhibits inflammation and epithelial-mesenchymal transition through the PI3K/AKT pathway via upregulation of PTEN in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigallocatechin-3-gallate exerts protective effect on epithelial function via PI3K/AKT signaling in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallic acid suppresses colon cancer proliferation by inhibiting SRC and EGFR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Interpreting Complex NMR Spectra of (-)-Gallocatechin
Welcome to the technical support center for the NMR analysis of (-)-gallocatechin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in acquiring and interpreting high-quality NMR spectra of this complex flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in interpreting the NMR spectrum of this compound?
A1: The primary challenges in interpreting the NMR spectrum of this compound arise from its structural complexity. Several factors can complicate spectral analysis:
-
Signal Overlap: The aromatic region (6.0-7.0 ppm) often shows overlapping signals for the protons on the A and B rings, making unambiguous assignment difficult with 1D NMR alone.
-
Signal Broadening: At higher concentrations, this compound molecules can self-associate through intermolecular hydrogen bonding. This aggregation leads to broadened signals, particularly for the hydroxyl and aromatic protons, which can obscure coupling information.
-
Solvent Effects: The chemical shifts of labile protons (hydroxyl groups) are highly dependent on the solvent used, its purity (residual water), and the sample temperature.
-
Stereochemistry: The flavan-3-ol structure contains multiple stereocenters, leading to complex splitting patterns for the protons on the C-ring.
Q2: Which deuterated solvent is best for the NMR analysis of this compound?
A2: The choice of solvent is critical for obtaining a well-resolved spectrum. Here are some common choices and their characteristics:
-
Acetone-d6: Often provides sharp signals for both aromatic and aliphatic protons and is a good choice for resolving complex multiplets.
-
Methanol-d4: A good solvent for dissolving catechins, but the hydroxyl protons of this compound will exchange with the deuterium of the solvent, leading to their disappearance from the ¹H NMR spectrum. This can be advantageous for simplifying the spectrum and observing the underlying signals of the carbon skeleton.
-
DMSO-d6: Its high polarity makes it an excellent solvent for catechins, and it allows for the observation of hydroxyl protons, which typically appear as broad singlets. However, its high viscosity can lead to broader lines compared to acetone-d6.
For unambiguous structural elucidation, acquiring spectra in at least two different solvents is recommended.
Q3: How can I unambiguously assign the proton and carbon signals of this compound?
A3: Unambiguous assignment requires a combination of 1D and 2D NMR experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It is invaluable for tracing the connectivity of protons within the same spin system, for example, identifying the relationships between H-2, H-3, and the H-4 protons on the C-ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is the most reliable way to assign the carbon signals based on the previously assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons (like C-5, C-7, C-4a, C-8a, C-1', and C-4') and for confirming the overall connectivity of the molecule.
Troubleshooting Guide
Problem 1: My aromatic signals are broad and poorly resolved.
-
Possible Cause: High sample concentration leading to molecular aggregation.
-
Solution: Reduce the sample concentration. For ¹H NMR of flavonoids, a concentration range of 1-10 mg/mL is generally recommended.[1] If you require a higher concentration for ¹³C NMR, be aware that the ¹H spectrum may have broader lines.[1]
-
Workflow:
Caption: Troubleshooting workflow for broad aromatic signals.
Problem 2: I can't see the hydroxyl (OH) proton signals.
-
Possible Cause 1: Use of a protic deuterated solvent like methanol-d4 or D2O. The labile hydroxyl protons will exchange with the deuterium atoms of the solvent and become undetectable in the ¹H NMR spectrum.
-
Solution 1: Use an aprotic solvent such as acetone-d6 or DMSO-d6.
-
Possible Cause 2: Presence of water in an aprotic solvent. Even trace amounts of water can lead to the exchange and disappearance or broadening of OH signals.
-
Solution 2: Use high-purity deuterated solvents and ensure your NMR tube is thoroughly dried before use. Avoid leaving the solvent bottle open to the atmosphere.
Problem 3: The chemical shifts in my spectrum don't match the literature values.
-
Possible Cause 1: Different solvent used. Chemical shifts, especially for hydroxyl protons, are highly solvent-dependent.
-
Solution 1: Ensure you are comparing your data to literature values obtained in the same solvent.
-
Possible Cause 2: Different sample concentration. As mentioned, concentration can affect chemical shifts due to aggregation.
-
Possible Cause 3: pH of the sample. For aqueous samples, the pH can significantly influence the chemical shifts of protons near acidic or basic functional groups. Catechins are known to be more stable around pH 4.[2] Extreme pH values can lead to degradation and changes in the spectrum.
-
Solution 3: For aqueous solutions, buffer the sample to a known pH.
Experimental Protocols
Detailed Protocol for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, directly into a clean, dry 5 mm NMR tube.[1]
-
Solvent Addition: Using a calibrated pipette or a gas-tight syringe, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., acetone-d6, methanol-d4, or DMSO-d6).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, brief sonication in an ultrasonic bath can aid dissolution.
-
Filtration (if necessary): If any solid particles are visible, filter the solution into a clean NMR tube using a Pasteur pipette with a small plug of glass wool.[1] This is crucial as suspended particles can degrade the spectral quality by distorting the magnetic field homogeneity.
-
Labeling: Clearly label the NMR tube with the sample identification.
References
Validation & Comparative
The Neuroprotective Promise of (-)-Gallocatechin: A Comparative Guide for Researchers
For Immediate Release
In the quest for effective therapies against neurodegenerative diseases, catechins found in green tea have emerged as promising candidates. Among them, (-)-gallocatechin (GC) and its gallated form, this compound gallate (GCG), are gaining attention for their potent neuroprotective properties. This guide offers a comparative analysis of the neuroprotective effects of this compound and its derivatives against the well-studied (-)-epigallocatechin-3-gallate (EGCG) in animal and cellular models, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.
At a Glance: Neuroprotective Efficacy of Catechins
Recent studies highlight the significant neuroprotective potential of various catechins. While EGCG has been the most extensively studied, emerging evidence suggests that other catechins, such as GCG, may offer superior or comparable benefits with a better safety profile at higher concentrations.
| Catechin | Model | Key Findings | Reference |
| This compound Gallate (GCG) | Glutamate-induced oxidative stress in HT22 hippocampal cells | Exhibited the highest neuroprotective effect among five tested catechins; did not show neurotoxicity at high concentrations. | [1][2] |
| (-)-Epigallocatechin Gallate (EGCG) | Glutamate-induced oxidative stress in HT22 hippocampal cells | Strong neuroprotective effect at lower concentrations, but showed neurotoxicity at higher concentrations (100 µM and 200 µM). | [1] |
| This compound (GC) | Glutamate-induced oxidative stress in HT22 hippocampal cells | Demonstrated neuroprotective effects. | [1][2] |
| (-)-Epicatechin Gallate (ECG) | Glutamate-induced oxidative stress in HT22 hippocampal cells | Showed neuroprotective effects. | [1][2] |
| (-)-Epicatechin (EC) | Glutamate-induced oxidative stress in HT22 hippocampal cells | Displayed neuroprotective effects. | [1][2] |
In-Depth Comparison of Neuroprotective Effects in Animal Models
While direct in-vivo comparative studies focusing on this compound are limited, extensive research on EGCG provides a solid benchmark for its neuroprotective capabilities in various animal models of neurodegenerative diseases. The following table summarizes key findings for EGCG, which can serve as a reference for future in-vivo validation of this compound's effects.
| Animal Model | Treatment | Key Outcome Measures | Results | Reference |
| Alzheimer's Disease (APP/PS1 transgenic mice) | EGCG (50 mg/kg) by gavage for 4 months | Cognitive deficits, dendritic integrity, synaptic protein expression, microglial activation, pro-inflammatory cytokines, β-amyloid plaques | Reduced cognitive deficits, improved dendritic integrity and synaptic protein levels, inhibited microglial activation and pro-inflammatory cytokines, and reduced hippocampal β-amyloid plaques. | [3] |
| Parkinson's Disease (MPTP-induced mice) | EGCG (25 mg/kg, 7 days, oral) | Motor behavior (rotarod test), striatal dopamine concentration, oxidative stress indicators, iron-related protein expression | Rescued MPTP-induced neurotoxicity by increasing rotational latency, increasing striatal dopamine concentrations, and regulating the iron-export protein ferroportin. | [4] |
| Parkinson's Disease (α-synuclein preformed fibril-induced mice) | EGCG (10 mg/kg/day, intraperitoneal injection) for 7 days prior to fibril injection | Anxiety-like behavior, motor impairments, dopaminergic neuron degeneration, α-synuclein accumulation, pro- and anti-inflammatory cytokines | Reduced anxiety and motor impairments, ameliorated degeneration of dopaminergic neurons and accumulation of phosphorylated α-synuclein, and modulated inflammatory cytokines. | [5][6] |
| Ischemic Stroke (MCAO rats) | EGCG (50 mg/kg, intraperitoneal injection) | Neurological deficit score, cerebral infarct volume, hippocalcin expression | Improved neurological function, reduced infarct volume, and attenuated the reduction of the neuroprotective protein hippocalcin. | [7] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the methodologies used in key studies.
In Vitro Neuroprotection Assay
-
Cell Line: Mouse hippocampal-derived HT22 cells.
-
Induction of Neurotoxicity: Exposure to glutamate to induce oxidative stress and excitotoxicity.
-
Treatment: Cells were treated with various concentrations of different catechins (EGCG, GCG, GC, ECG, and EC).
-
Assessment of Neuroprotection: Cell viability was measured to determine the protective effects of the catechins against glutamate-induced cell death.[1][2]
In Vivo Neuroprotection Studies in a Parkinson's Disease Model
-
Animal Model: C57BL/6J female mice.
-
Induction of Parkinson's Disease Pathology: Stereotaxic injection of α-synuclein preformed fibrils into the striatum.
-
Treatment: Pretreatment with EGCG (10 mg/kg/day) via intraperitoneal injection for 7 days before fibril injection.
-
Behavioral Assessment: Evaluation of anxiety-like behavior and motor impairments at multiple time points (2 weeks, 1, 3, and 6 months).
-
Histopathological Analysis: Immunohistochemical staining to identify tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons) and phosphorylated α-synuclein accumulation in the substantia nigra and striatum.
-
Molecular Analysis: Real-time quantitative PCR to measure the expression of pro- and anti-inflammatory cytokines.[5][6]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the molecular mechanisms underlying the neuroprotective effects of catechins and the experimental designs used to evaluate them, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin Gallate Has a Neurorescue Effect in a Mouse Model of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of green tea extract (-)-epigallocatechin-3-gallate in a preformed fibril-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of green tea extract (-)-epigallocatechin-3-gallate in a preformed fibril-induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin gallate improves neuronal damage in animal model of ischemic stroke and glutamate-exposed neurons via modulation of hippocalcin expression | PLOS One [journals.plos.org]
A Comparative Guide to HPLC and qNMR for the Quantification of (-)-Gallocatechin
In the realm of natural product analysis, accurate quantification of bioactive compounds is paramount for quality control, standardization, and pharmacological studies. (-)-Gallocatechin, a catechin found in tea and other botanicals, is one such compound of interest. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful analytical techniques employed for the quantification of such phytochemicals. This guide provides a detailed comparison of these two methods for the quantification of this compound, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate technique for their needs.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC and qNMR for the quantification of catechins and other related natural products. The data is compiled from various studies to provide a comparative overview.
| Parameter | HPLC-UV | ¹H-qNMR |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.99[2][3] |
| Limit of Detection (LOD) | < 0.2 µg/mL[1] | 0.48 mg/0.7 mL (for Coenzyme Q10)[2][3] |
| Limit of Quantification (LOQ) | < 0.7 µg/mL[1] | 1.47 mg/0.7 mL (for Coenzyme Q10)[2][3] |
| Precision (RSD) | < 2%[4] | Generally high, comparable to HPLC[5] |
| Accuracy (% Recovery) | 97-100%[6] | -0.3 to 7.1% deviation (Intra- and inter-batch for HPLC)[2][3] |
| Analysis Time | 20+ minutes per sample[7] | A few minutes per sample[7] |
| Sample Preparation | Can be complex, requires extraction and filtration[8] | Simple, involves dissolution in a deuterated solvent[5][7] |
| Calibration | Requires certified reference standards and calibration curves[7] | Can use a universal internal standard, no calibration curve needed[7][9] |
Experimental Workflow
The general workflow for cross-validating HPLC and qNMR methods for the quantification of this compound is depicted below.
References
- 1. lcms.cz [lcms.cz]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Extraction optimization of gallic acid, (+)-catechin, procyanidin-B2, (−)-epicatechin, (−)-epigallocatechin gallate, and (−)-epicatechin gallate: their simultaneous identification and quantification in Saraca asoca - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tea Catechins: Unveiling the Distinct Bioactivities of (-)-Gallocatechin
For Immediate Release
This comprehensive guide offers researchers, scientists, and drug development professionals a detailed head-to-head comparison of the biological activities of major tea catechins, with a particular focus on (-)-gallocatechin (GC) versus its more extensively studied counterparts, including (-)-epigallocatechin-3-gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epicatechin (EC). This report synthesizes experimental data on their antioxidant, anticancer, and neuroprotective properties, providing quantitative comparisons, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Biological Activities of Tea Catechins
The biological efficacy of tea catechins is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of a galloyl moiety. The following tables summarize quantitative data from various experimental studies to facilitate a direct comparison of their activities.
Antioxidant Activity
The antioxidant capacity of catechins is a cornerstone of their health benefits. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
| Catechin | DPPH Radical Scavenging Activity (IC50, µM) | Reference |
| This compound (GC) | 19.27 | [1] |
| (-)-Epigallocatechin-3-gallate (EGCG) | 2.52 | [1] |
| (-)-Epigallocatechin (EGC) | ~EGCG > ECG > EC | [2] |
| (-)-Epicatechin-3-gallate (ECG) | 41.4 | [1] |
| (-)-Epicatechin (EC) | 52.17 | [1] |
| Gallocatechin Gallate (GCG) | 7.29 | [1] |
| Vitamin C (Positive Control) | 7.18 | [1] |
Note: Direct IC50 values for EGC were not consistently available in the reviewed literature, but its activity is generally ranked high, often comparable to or slightly less than EGCG.
Anticancer Activity
The antiproliferative effects of tea catechins have been demonstrated across various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below. It is important to note that these values can vary significantly based on the cell line and experimental conditions.
| Catechin | Cell Line | IC50 (µM) | Reference |
| This compound (GC) | Data not readily available | - | - |
| (-)-Epigallocatechin-3-gallate (EGCG) | H1299 (Lung Cancer) | 20 | [3] |
| A549 (Lung Cancer) | 28.34 | [4] | |
| H1299 (Lung Cancer) | 27.63 | [4] | |
| MCF-7 (Breast Cancer) | 37.7 | [5] | |
| CaSki (Cervical Cancer) | 27.3 | [5] | |
| HeLa (Cervical Cancer) | 47.9 | [5] | |
| HT-29 (Colon Cancer) | ~43.7 (20 µg/mL) | [6] | |
| WI38VA (Transformed Fibroblasts) | 10 | [7] | |
| (-)-Epicatechin-3-gallate (ECG) | Generally ranked EGCG > ECG > EGC > EC | - | [5] |
| (-)-Epigallocatechin (EGC) | Generally ranked EGCG > ECG > EGC > EC | - | [5] |
| (-)-Epicatechin (EC) | Generally ranked EGCG > ECG > EGC > EC | - | [5] |
Note: While the general anticancer activity ranking is established, specific IC50 values for GC, EGC, ECG, and EC across a comparable range of cell lines are not as widely reported as for EGCG.
Neuroprotective Effects
Tea catechins exhibit significant neuroprotective properties against oxidative stress-induced neuronal cell death. The following data from studies on glutamate-induced toxicity in HT22 hippocampal cells highlight these effects.
| Catechin | Concentration (µM) | Cell Viability (%) | Reference |
| This compound (GC) | 50 | Increased | [1] |
| 100 | Increased | [1] | |
| (-)-Epigallocatechin-3-gallate (EGCG) | 50 | Highest neuroprotective effect | [1] |
| 100 | Neurotoxic | [1] | |
| 200 | Neurotoxic | [1] | |
| (-)-Epicatechin-3-gallate (ECG) | 50 | Increased | [1] |
| (-)-Epicatechin (EC) | 50 | Increased | [1] |
| Gallocatechin Gallate (GCG) | 50 | 55 | [1] |
| 100 | 96 | [1] |
Note: While EGCG shows high neuroprotection at lower concentrations, it exhibits cytotoxicity at higher concentrations, a biphasic effect not observed with GCG in the cited study.
Key Signaling Pathways Modulated by Tea Catechins
Tea catechins exert their biological effects by modulating a complex network of intracellular signaling pathways. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cell proliferation, survival, and inflammation.
Caption: Modulation of the MAPK signaling pathway by tea catechins.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by EGCG.
Caption: Modulation of the NF-κB signaling pathway by tea catechins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of tea catechins.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a color change from violet to yellow and a decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Tea catechin standards ((-)-GC, EGCG, EGC, ECG, EC)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of sample solutions: Prepare a stock solution of each catechin and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions (at various concentrations) to the wells.
-
For the blank, add 100 µL of methanol instead of the sample solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the catechin. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay
Objective: To assess the cytotoxic effects of tea catechins on cancer cell lines.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Tea catechin standards
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the tea catechins. Include a vehicle control (medium with the same amount of solvent used to dissolve the catechins) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the vehicle control: % Cell Viability = (Abs_sample / Abs_control) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the catechin.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of tea catechins by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages and produces large amounts of nitric oxide (NO). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit NO production. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Tea catechin standards
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of tea catechins for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Nitrite Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % NO Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] x 100
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of tea catechins.
Caption: A generalized experimental workflow for evaluating neuroprotective effects.
This guide provides a foundational comparison of this compound with other prominent tea catechins. While EGCG remains the most potent catechin in many assays, this compound and its gallated form, GCG, exhibit unique and significant bioactivities, particularly in the context of neuroprotection where they show a wider therapeutic window than EGCG. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish comprehensive quantitative data across a broader range of biological assays.
References
- 1. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Anticancer Therapeutic Effects of Green Tea Catechins (GTCs) When Integrated with Antioxidant Natural Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Secrets of (-)-Gallocatechin: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-inflammatory mechanisms of (-)-Gallocatechin (GC) and its gallated form, this compound gallate (GCG), confirms their potent inhibitory effects on key inflammatory pathways. This guide provides a comparative overview of their efficacy against other catechins, particularly the well-researched (-)-Epigallocatechin-3-gallate (EGCG), supported by experimental data and detailed protocols for researchers in drug development and life sciences.
The primary anti-inflammatory action of these green tea-derived polyphenols lies in their ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, orchestrating the production of pro-inflammatory cytokines and mediators. Evidence suggests that both GC and GCG exert their effects by inhibiting the activation of key proteins in these pathways, leading to a reduction in inflammation.
Comparative Efficacy of Catechins
While EGCG is the most abundant and studied catechin, research indicates that other forms, such as GCG, exhibit comparable or even superior activity in certain contexts. For instance, studies have shown that GCG and EGCG possess a similar capacity to regulate NF-κB activation, a critical step in the inflammatory process. Furthermore, in neuroprotective studies, GCG has been identified as the most potent among five tested catechins, an effect attributed to its strong inhibition of the MAPK pathway components, extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of various catechins on key inflammatory markers.
| Catechin | Target | Cell Type | Stimulant | IC50 / Inhibition | Reference |
| This compound gallate (GCG) | SARS-CoV-2 Mpro | In vitro | - | IC50: 5.774 ± 0.805 μM | [1] |
| (+)-Gallocatechin | SARS-CoV-2 Mpro | In vitro | - | IC50: 13.14 ± 2.081 μM | [1] |
| (-)-Epigallocatechin-3-gallate (EGCG) | IL-6 Release | U-2 OS | IL-1 | Significant reduction at 5 µM | [2] |
| (-)-Epigallocatechin-3-gallate (EGCG) | IL-8 Release | U-2 OS | IL-1 | Significant reduction at 5 µM | [2] |
| (-)-Epigallocatechin-3-gallate (EGCG) | VCAM-1 Expression | HUVECs | TNF-α | Concentration-dependent inhibition | [3] |
| (-)-Epigallocatechin gallate (ECG) | VCAM-1 Expression | HUVECs | TNF-α | Lesser inhibition than EGCG | [3] |
| Epicatechin (EC) & Epigallocatechin (EGC) | VCAM-1 Expression | HUVECs | TNF-α | No effect | [3] |
Confirmed Signaling Pathways of this compound
The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways.
References
- 1. Both Baicalein and Gallocatechin Gallate Effectively Inhibit SARS-CoV-2 Replication by Targeting Mpro and Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The tea flavonoid epigallocatechin-3-gallate reduces cytokine-induced VCAM-1 expression and monocyte adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Tea Catechin Effects on Cell Lines: A Comparative Guide
An analysis of the cellular effects of (-)-Epigallocatechin-3-gallate (EGCG), a major green tea polyphenol, reveals both consistent and cell-line-specific activities. While the broad anti-cancer effects are widely reported, the precise molecular mechanisms and potency can vary depending on the cancer type and the specific characteristics of the cell line.
The most abundant catechin found in green tea, (-)-Epigallocatechin-3-gallate (EGCG), has been extensively studied for its anti-cancer properties.[1] Research across numerous studies and diverse cell lines demonstrates that EGCG can inhibit cancer cell growth, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer progression.[2][3] However, the reproducibility of these effects is subject to variations in experimental conditions and the intrinsic differences between cell lines.
Comparative Efficacy of EGCG Across Various Cell Lines
The inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing the cytotoxic effects of EGCG. As the data below indicates, the IC50 of EGCG can differ significantly across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Observations |
| WI38VA | SV40 Virally Transformed Human Fibroblasts | 10 | Significantly more sensitive than its normal counterpart.[4] |
| WI38 | Normal Human Fibroblasts | 120 | Shows a degree of cancer-specific effect.[4] |
| HCT116 | Colorectal Carcinoma | 8.75 | |
| H1299 | Lung Cancer | 27.63 | EGCG inhibits cell proliferation in a dose-dependent manner.[5][6] |
| A549 | Lung Cancer | 28.34 | Similar dose-dependent inhibitory effects to H1299.[5] |
| HepG2 (Spheroids) | Hepatocellular Carcinoma | >50 | Cells in 3D spheroid cultures show less sensitivity to EGCG compared to monolayer cultures.[7] |
This variability highlights the importance of cell context in determining the efficacy of EGCG. For instance, EGCG shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts, suggesting a cancer-specific action.[4] Furthermore, the culture method can influence cellular response, with 3D spheroid cultures of HepG2 cells demonstrating greater resistance to EGCG than traditional 2D monolayer cultures.[7]
Key Signaling Pathways Modulated by EGCG
EGCG exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cell proliferation, survival, and metastasis.[2][8] While the specific pathways affected can show some cell-type dependency, several key pathways are consistently implicated in the response to EGCG. These include:
-
EGFR Pathway: EGCG has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway.[1]
-
MAPK Pathway: The Ras-Raf-MEK-ERK pathway, a key signaling cascade in cancer, is another target of EGCG.[3]
-
PI3K/Akt Pathway: EGCG can interfere with this critical survival pathway in cancer cells.[9]
-
NF-κB Pathway: This pathway, involved in inflammation and cancer, can be inhibited by EGCG.[2]
The modulation of these pathways ultimately leads to downstream effects such as cell cycle arrest and induction of apoptosis.[10]
Figure 1. Simplified signaling pathway of EGCG in cancer cells.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the effects of catechins on cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of EGCG or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[11] Viable cells with active metabolism convert MTT into a purple formazan product.[11]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[11]
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with EGCG or a control as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., phosphorylated EGFR, Akt, ERK) followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image. The intensity of the bands corresponds to the amount of the target protein.
Figure 2. General experimental workflow for studying EGCG effects.
References
- 1. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Effects of Epigallocatechin-3-gallate on Hepatocellular Carcinoma Cells: A Comparative Analysis of Monolayer vs Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Effect of Different Treatments of (-)-Epigallocatechin-3-Gallate on Colorectal Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Specificity of (-)-Gallocatechin's Interaction with a Target Protein: A Comparative Guide
For researchers and professionals in drug development, establishing the specific interaction between a small molecule and its target protein is a cornerstone of preclinical research. This guide provides a comparative framework for validating the binding specificity of (-)-gallocatechin (GCG) to a target protein, using its well-studied epimer, (-)-epigallocatechin-3-gallate (EGCG), and the abundant plasma protein, Human Serum Albumin (HSA), as a model system. The methodologies and principles outlined here are broadly applicable to other target proteins.
Comparative Analysis of Catechin Binding to Human Serum Albumin
The interaction of various catechins with Human Serum Albumin (HSA) has been characterized using multiple biophysical techniques. These studies provide quantitative data on binding affinity, stoichiometry, and thermodynamics, which are crucial for comparing specificity.
Table 1: Comparison of Binding Affinities (K_d) of Catechins to HSA
| Catechin | Technique | Dissociation Constant (K_d) | Reference |
| (-)-Epigallocatechin gallate (EGCG) | Isothermal Titration Calorimetry (ITC) | 19 ± 12 µM (strong site), 40 ± 20 mM (weak site) | [1] |
| (-)-Epigallocatechin gallate (EGCG) | Nuclear Magnetic Resonance (NMR) | 21.6 ± 4.0 µM (strong site), 22 ± 4 mM (weak site) | [2] |
| (-)-Epigallocatechin gallate (EGCG) | Affinity Capillary Electrophoresis | 9 µM | [1] |
| (-)-Epigallocatechin gallate (EGCG) | Tryptophan Fluorescence | 0.7 µM, 2.2 µM | [1] |
| (-)-Epigallocatechin gallate (EGCG) | Quartz Crystal Microbalance | 4 µM | [1] |
Note: Data for this compound (GCG) binding to HSA is less prevalent in the literature, highlighting the need for direct comparative studies. However, given their structural similarity as epimers, comparable binding affinities can be hypothesized and tested using the protocols below.
Table 2: Thermodynamic Parameters for EGCG Interaction with HSA by ITC
| Parameter | Value (Strong Binding Site) | Value (Weak Binding Site) | Reference |
| Stoichiometry (n) | 2.5 ± 0.03 | 9 ± 1 | [2] |
| Dissociation Constant (K_d) | 21.6 ± 4.0 µM | 22 ± 4 mM | [2] |
Experimental Protocols for Validating Protein-Ligand Specificity
To validate the specificity of this compound's interaction, a multi-pronged approach using various biophysical techniques is recommended. Below are detailed protocols for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, stoichiometry, enthalpy, and entropy).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., HSA) at a concentration of 200 µM in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of this compound and other competing catechins (e.g., EGCG) at a concentration of 5 mM in the same buffer. Degas all solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the catechin solution into the injection syringe.
-
Set the experimental temperature to 37°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the catechin solution into the protein solution, with a spacing of 300 seconds between injections to allow for equilibration.
-
-
Data Analysis:
-
Integrate the heat-change peaks from the raw ITC data.
-
Subtract the heat of dilution by performing a control titration of the catechin into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation kinetics.
Methodology:
-
Chip Preparation:
-
Immobilize the target protein (e.g., HSA) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and other catechins in a running buffer (e.g., HBS-EP+).
-
Inject the catechin solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Fluorescence Quenching Assay
This technique measures the quenching of intrinsic protein fluorescence (usually from tryptophan residues) upon ligand binding.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., HSA) at a concentration of 1 µM in a suitable buffer.
-
Prepare a stock solution of this compound and other catechins.
-
-
Fluorescence Measurement:
-
Measure the intrinsic fluorescence of the protein solution by exciting at ~280 nm and recording the emission spectrum from ~300 to 400 nm.
-
Titrate the protein solution with increasing concentrations of the catechin solution.
-
Record the fluorescence spectrum after each addition and correct for dilution.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated from the modified Stern-Volmer equation.
-
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate experimental workflows and the logic of comparative binding studies.
References
A Comparative Metabolomics Study of Cells Treated with (-)-Gallocatechin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic effects of (-)-gallocatechin on cells. Due to a lack of extensive direct research on this compound, this guide draws parallels from the closely related and extensively studied green tea catechin, (-)-epigallocatechin-3-gallate (EGCG), to infer potential metabolic alterations and signaling pathways that may be influenced by this compound.
This compound, a flavan-3-ol, is a catechin found in green tea and other plants.[1][2] Like its well-studied counterpart, EGCG, it is recognized for its antioxidant properties.[1] While research specific to the metabolomic impact of this compound is still emerging, the wealth of data on EGCG provides a strong foundation for understanding its potential cellular mechanisms. EGCG has been shown to induce significant metabolic reprogramming in cancer cells, affecting pathways such as glucose, amino acid, nucleotide, and glutathione metabolism.[3][4][5]
Comparative Metabolomic Profile: Insights from EGCG Studies
While specific quantitative data for this compound is limited, studies on EGCG offer a glimpse into the potential metabolic shifts. In a study on A549 lung cancer cells, EGCG treatment led to significant alterations in cellular metabolism.[3][4] The following table summarizes the key differentially expressed metabolites observed in A549 cells treated with EGCG, which may serve as a predictive reference for studies with this compound.
| Metabolite Class | Metabolite Name | Fold Change (EGCG-treated vs. Control) | Metabolic Pathway |
| Amino Acid | L-Glutamic acid | Decreased | Alanine, Aspartate and Glutamate Metabolism |
| L-Aspartic acid | Decreased | Alanine, Aspartate and Glutamate Metabolism | |
| L-Serine | Decreased | Glycine, Serine and Threonine Metabolism | |
| L-Threonine | Decreased | Glycine, Serine and Threonine Metabolism | |
| L-Proline | Decreased | Arginine and Proline Metabolism | |
| L-Histidine | Decreased | Histidine Metabolism | |
| Nucleotide | Adenosine | Decreased | Purine Metabolism |
| Guanosine | Decreased | Purine Metabolism | |
| Glutathione Metabolism | Glutathione (GSH) | Decreased | Glutathione Metabolism |
| Oxidized Glutathione (GSSG) | Increased | Glutathione Metabolism | |
| Energy Metabolism | Glucose | Decreased | Glycolysis / Gluconeogenesis |
| Lactic acid | Increased | Glycolysis / Gluconeogenesis |
This table is a representative summary based on findings from EGCG studies and should be considered as a hypothetical comparison for this compound until direct experimental data becomes available.
Experimental Protocols
To conduct a comparative metabolomics study of cells treated with this compound, the following experimental design, adapted from established protocols for EGCG, can be employed.[3][5]
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma, HepG2 hepatoma).
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours). A comparator, such as EGCG, can be used in parallel.
Metabolite Extraction
-
Quenching: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
Metabolomic Analysis using LC-MS
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF/MS).
-
Chromatographic Separation: Separate the metabolites on a suitable column (e.g., C18 column) using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Acquire data in both positive and negative ion modes to cover a wide range of metabolites.
-
Data Analysis: Process the raw data using software such as Progenesis QI or XCMS for peak picking, alignment, and normalization. Identify metabolites by comparing the m/z values and retention times with a standard library or online databases like the Human Metabolome Database (HMDB).[2] Perform statistical analysis (e.g., t-test, ANOVA) and pathway analysis (e.g., using MetaboAnalyst) to identify significantly altered metabolites and metabolic pathways.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the potential biological impact of this compound, the following diagrams are provided.
Based on the known mechanisms of EGCG, this compound may influence key signaling pathways that regulate cellular metabolism and survival. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is often dysregulated in cancer.[6] EGCG has been shown to inhibit this pathway.[6]
Conclusion
This guide provides a framework for investigating the metabolomic effects of this compound. By leveraging the extensive research on the related compound EGCG, researchers can design robust experiments to elucidate the specific metabolic reprogramming induced by this compound. Such studies will be crucial in understanding its biological activities and potential therapeutic applications. The provided protocols and diagrams serve as a starting point for these investigations, paving the way for a deeper understanding of the metabolic impact of this green tea catechin.
References
- 1. Gallocatechin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Human Metabolome Database: Showing metabocard for (+)-Gallocatechin (HMDB0038365) [hmdb.ca]
- 3. Frontiers | LC–MS Based Metabolomics Study of the Effects of EGCG on A549 Cells [frontiersin.org]
- 4. LC-MS Based Metabolomics Study of the Effects of EGCG on A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated transcriptomic and metabolomic analyses to characterize the anti-cancer effects of (-)-epigallocatechin-3-gallate in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From tea to treatment; epigallocatechin gallate and its potential involvement in minimizing the metabolic changes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Gallocatechin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (-)-Gallocatechin, ensuring compliance with standard laboratory safety protocols and environmental regulations. The procedural guidance herein is intended for researchers, scientists, and drug development professionals.
This compound, a flavan-3-ol found in sources like green tea, is utilized in various research applications for its antioxidant properties.[1] While not classified as acutely toxic, it is categorized as a chemical irritant. Proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination.
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₇ | PubChem |
| Molecular Weight | 306.27 g/mol | PubChem[3] |
| CAS Number | 3371-27-5 | PubChem[3] |
| Appearance | Solid | PubChem |
| GHS Hazard Codes | H315, H319, H335 | Cayman[2] |
Experimental Protocols: Waste Disposal Procedure
The following step-by-step methodology outlines the required procedures for the safe disposal of this compound waste in a laboratory setting. This protocol is based on general hazardous waste management guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.
Objective: To safely collect, store, and dispose of this compound waste in a manner that mitigates risks to personnel and the environment.
Materials:
-
Designated hazardous waste container (non-reactive, e.g., polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Chemical fume hood
-
Waste manifest or logbook provided by your institution's Environmental Health and Safety (EHS) department
Methodology:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect solid waste (e.g., contaminated filter paper, weighing boats, unused powder) separately from liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Select a waste container that is compatible with this compound. Plastic containers are generally preferred for solid chemical waste.
-
Ensure the container is in good condition, with a secure, leak-proof screw-top cap.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "3371-27-5"
-
The specific hazards (e.g., "Irritant")
-
The date waste was first added to the container
-
The name of the principal investigator or lab group
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container remains closed at all times, except when adding waste.
-
Store the container away from incompatible materials.
-
-
Request for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 6-12 months), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Complete any required waste manifest forms provided by EHS.
-
-
Decontamination:
-
Any glassware or equipment that came into contact with this compound should be decontaminated.
-
Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Follow with a thorough wash with soap and water.
-
Prohibition on Drain or Trash Disposal:
-
Under no circumstances should this compound, in either solid or liquid form, be disposed of down the drain or in the regular trash.[3] This is to prevent potential harm to aquatic life and interference with wastewater treatment processes.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Gallocatechin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (-)-Gallocatechin, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin, eye, and respiratory exposure.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[3] A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] A lab coat or chemical-resistant apron should be worn.[4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or higher particulate respirator is recommended.[3] In poorly ventilated areas or for large spills, a full-face respirator with appropriate cartridges may be necessary.[3] |
Operational Plan for Handling this compound
A systematic workflow is critical for the safe handling of this compound, from preparation to disposal.
-
Preparation :
-
During the Experiment :
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Should accidental contact occur, immediately flush the affected area with copious amounts of water.[1] For eye contact, rinse cautiously with water for several minutes.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[5][6]
-
-
After the Experiment :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste, including unused this compound, contaminated gloves, and paper towels, should be collected in a clearly labeled, sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.
-
-
Disposal Method :
-
This compound should not be disposed of in household garbage or poured down the drain.[1]
-
All waste must be disposed of in accordance with local, state, and federal regulations.[1][5] Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
-
By implementing these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
